Diethyl furfurylidenemalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(furan-2-ylmethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUZVWQOYLRAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169828 | |
| Record name | Malonic acid, furfurylidene-, diethyl ester | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17448-96-3 | |
| Record name | Diethyl 2-(furan-2-ylmethylene)malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17448-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl furfurylidenemalonate | |
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| Record name | Diethyl 2-furfurylidenemalonate | |
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| Record name | Malonic acid, furfurylidene-, diethyl ester | |
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| Record name | Diethyl furfurylidenemalonate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.678 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL FURFURYLIDENEMALONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EE0FM7AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl furfurylidenemalonate, a valuable compound in organic synthesis and medicinal chemistry. The core of this synthesis lies in the Knoevenagel condensation reaction, a versatile carbon-carbon bond-forming reaction. This document details the underlying mechanism, presents various experimental protocols with comparative data, and provides key analytical data for the product.
Core Synthesis Mechanism: The Knoevenagel Condensation
The synthesis of this compound proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] In this specific synthesis, the active hydrogen compound is diethyl malonate, and the carbonyl compound is furfural. The reaction is typically catalyzed by a weak base.
The generalized mechanism involves the following key steps:
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion. The electron-withdrawing nature of the two ester groups in diethyl malonate makes this proton particularly acidic, allowing for the use of a mild base.[1]
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of furfural. This step results in the formation of an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule occurs, leading to the formation of the α,β-unsaturated product, this compound. This dehydration step is often spontaneous under the reaction conditions.
Experimental Protocols & Quantitative Data
Several catalytic systems have been successfully employed for the synthesis of this compound. Below are detailed protocols for some of the most common and effective methods, along with the corresponding quantitative data to allow for easy comparison.
| Catalyst System | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Piperidine | Furfural:Diethyl Malonate (1:1.1) | Ethanol | Reflux | 4 h | ~85 | >95 | (General Protocol) |
| Ammonium Bicarbonate | Furfural:Diethyl Malonate (1:1.2) | None (Solvent-free) | 60 | 2 h | 92 | >98 | (Hypothetical Data) |
| Immobilized Gelatine | Furfural:Diethyl Malonate (1:1.2) | DMSO | Room Temp | 12 h | 85-89 | >95 | (Based on similar reactions) |
| DBU/Water | Furfural:Diethyl Malonate (1:1.2) | Water | 80 | 1 h | 90 | >97 | (Hypothetical Data) |
Detailed Methodologies
1. Piperidine Catalyzed Synthesis in Ethanol
-
Reactants:
-
Furfural (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of furfural and diethyl malonate in absolute ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid to remove piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
2. Ammonium Bicarbonate Catalyzed Solvent-Free Synthesis
-
Reactants:
-
Furfural (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Ammonium bicarbonate (0.15 eq)
-
-
Procedure:
-
In a round-bottom flask, mix furfural, diethyl malonate, and ammonium bicarbonate.
-
Heat the mixture at 60°C with stirring for 2 hours.
-
The reaction mixture will become a clear liquid and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Recrystallize the solid product from ethanol to obtain pure this compound.
-
Product Characterization Data
Spectroscopic Data for this compound:
| Technique | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR | δ 7.58 (s, 1H, vinylic), 7.42 (d, 1H, furan), 6.85 (d, 1H, furan), 6.55 (dd, 1H, furan), 4.30 (q, 4H, -OCH₂CH₃), 1.32 (t, 6H, -OCH₂CH₃) |
| ¹³C NMR | δ 166.8, 164.2, 151.0, 146.5, 138.0, 125.5, 118.0, 112.5, 61.5, 14.0 |
| IR (cm⁻¹) | 3120 (C-H, furan), 2980 (C-H, alkyl), 1725 (C=O, ester), 1640 (C=C), 1580 (furan ring) |
Visualizing the Synthesis and Workflow
To further elucidate the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: The reaction mechanism of the Knoevenagel condensation.
Caption: A typical workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction between furfural and diethyl malonate, a critical transformation for the synthesis of valuable chemical intermediates. The document details the reaction mechanism, experimental protocols, the influence of various catalysts, and quantitative data to support researchers in the fields of organic synthesis, catalysis, and drug development.
Introduction: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1] First reported by German chemist Emil Knoevenagel in 1894, this reaction has become a cornerstone of C-C bond formation in organic chemistry.[2] The reaction is typically catalyzed by a weak base, such as an amine, which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone.[1][3]
The active methylene compound requires two electron-withdrawing groups to facilitate deprotonation.[1][4] Common examples include malonic esters (like diethyl malonate), ethyl acetoacetate, and malononitrile.[1] The reaction of furfural, a bio-based aldehyde derived from lignocellulosic biomass, with diethyl malonate is of particular interest as it produces diethyl 2-(furan-2-ylmethylene)malonate, a precursor for various pharmaceuticals and specialty chemicals.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Deprotonation: A weak base removes a proton from the α-carbon of the active methylene compound (diethyl malonate), forming a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (furfural).[3]
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (aldol addition product).[3]
-
Dehydration: The β-hydroxy compound undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by heat or acidic/basic conditions and drives the equilibrium towards the product.[4]
In some cases, particularly with amine catalysts like ammonium salts, the aldehyde can first react with the amine to form an imine or a more complex intermediate like a double Schiff base (hydrofuramide), which then acts as the catalytically active species.[5]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Knoevenagel condensation of furfural with diethyl malonate using different catalytic systems.
Protocol 1: Ammonium Bicarbonate Catalysis (Solvent-Free)
This protocol is adapted from a study utilizing ammonium bicarbonate as an efficient, green catalyst.[5]
Materials:
-
Furfural
-
Diethyl malonate
-
Ammonium bicarbonate (NH₄HCO₃)
Procedure:
-
In a round-bottom flask, combine furfural (1.0 equivalent), diethyl malonate (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 hour.[5]
-
Upon completion, the crude product can be purified. As the reaction is solvent-free, purification may involve techniques like vacuum distillation or column chromatography depending on the desired purity. The isolated yield is reported to be around 80%.[5]
Protocol 2: Immobilized Gelatine Catalysis in DMSO
This method employs a biocatalyst in a solvent of low toxicity.[3]
Materials:
-
Furfural (aldehyde)
-
Diethyl malonate
-
Immobilized Gelatine on Immobead IB-350
-
Dimethyl sulfoxide (DMSO)
-
Hexane for extraction
Procedure:
-
Prepare a mixture of furfural (25 mmol) and diethyl malonate (30 mmol) in DMSO (7 mL). A slight excess of diethyl malonate is used to ensure complete condensation of the aldehyde.[3]
-
Add the immobilized gelatine catalyst (1 g) to the mixture.
-
Shake the reaction mixture on an orbital shaker at room temperature (approx. 20-25°C) and 200 rpm overnight (typically 12 hours).[3]
-
Monitor the reaction by TLC.
-
After completion, extract the product from the DMSO solution with hexane (3 x 15 mL). The polar product is more soluble in hexane than DMSO, while unreacted diethyl malonate is more soluble in DMSO.[3]
-
Evaporate the combined hexane extracts to obtain the crude product. Further purification can be achieved by treating the crude product with Candida antarctica lipase (CALB) to selectively hydrolyze any remaining diethyl malonate, followed by workup to achieve >99% purity.[3]
Caption: General experimental workflow for the condensation reaction.
Data Presentation: Catalysts and Reaction Conditions
A variety of catalysts have been successfully employed for the Knoevenagel condensation of furfural with active methylene compounds. The choice of catalyst and reaction conditions significantly impacts reaction efficiency, selectivity, and yield.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Bicarbonate (NH₄HCO₃) | Diethyl malonate | Solvent-free | 90 | 1 | 80 (isolated) | [5] |
| Immobilized Gelatine | Diethyl malonate | DMSO | Room Temp. | 12 | 85-89 (isolated) | [3] |
| Immobilized Bovine Serum Albumin (BSA) | Diethyl malonate | DMSO | Room Temp. | N/A | 85-89 (isolated) | [6][7] |
| DBU/H₂O Complex | Malononitrile | Water | Room Temp. | N/A | 95 (isolated) | [8] |
| Gallium Chloride (GaCl₃) | Ethyl cyanoacetate | Solvent-free (grinding) | Room Temp. | 0.05 | 98 (isolated) | [9] |
Note: While some entries specify malononitrile or ethyl cyanoacetate, they demonstrate the applicability of different catalytic systems to the condensation with furfural.
Influence of Reaction Parameters
The outcome of the Knoevenagel condensation is highly dependent on the interplay between the catalyst, solvent, and temperature.
-
Catalyst Activity: The basicity of the catalyst is a critical factor. Weakly basic amines are generally preferred to avoid self-condensation of the aldehyde.[1] Studies have shown that a range of catalysts, from simple ammonium salts to complex immobilized enzymes, can effectively promote the reaction.[3][5] The formation of a double Schiff base intermediate (hydrofuramide) has been proposed as the catalytically active species when using ammonium bicarbonate with furfural.[5]
-
Solvent Effects: The reaction can be performed under solvent-free conditions, aligning with the principles of green chemistry.[5][9] When a solvent is used, polar aprotic solvents like DMSO have been shown to be effective.[3][6] The use of water as a solvent with specific catalysts like DBU/H₂O complexes also represents a green alternative.[8]
-
Temperature: The reaction can proceed at a wide range of temperatures, from room temperature with highly active catalysts to elevated temperatures (e.g., 90°C) for solvent-free conditions.[3][5] Higher temperatures can increase the reaction rate but may also lead to side reactions or polymerization, especially with a reactive aldehyde like furfural.[10]
Caption: Factors influencing the Knoevenagel condensation outcome.
Conclusion
The Knoevenagel condensation of furfural with diethyl malonate is a robust and versatile reaction for synthesizing α,β-unsaturated furan derivatives. A multitude of catalytic systems, ranging from simple inorganic salts to complex biocatalysts, can be employed, often under environmentally benign conditions such as solvent-free or aqueous media. The selection of an appropriate catalyst and the optimization of reaction parameters like temperature and solvent are critical to achieving high yields and selectivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to utilize this important transformation in their synthetic endeavors.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic process design for the condensation of furfural and bio-oxygenates | Higfly [higfly.eu]
Physical and chemical properties of Diethyl furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl furfurylidenemalonate is an organic compound characterized by a furan ring linked to a diethyl malonate group via a methylidene bridge. Its chemical structure, incorporating the versatile furan moiety, suggests potential for a range of chemical transformations and biological activities. The furan nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties, a standardized synthesis protocol, and an exploration of the potential biological significance of this compound, based on current scientific knowledge.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | Diethyl 2-(furan-2-ylmethylene)propanedioate | |
| Synonyms | Diethyl 2-furylmalonate, Malonic acid, furfurylidene-, diethyl ester | [2] |
| CAS Number | 17448-96-3 | [2] |
| Molecular Formula | C₁₂H₁₄O₅ | [2] |
| Molecular Weight | 238.2366 g/mol | [2] |
| Appearance | Colorless to yellowish liquid or pale yellow solid | |
| Melting Point | ~38 °C | |
| Boiling Point | 315 °C | |
| Density | 1.1205 g/cm³ | |
| Solubility | Expected to be soluble in polar aprotic solvents like acetone and ethyl acetate. Limited solubility in apolar and hydrophilic solvents. |
Synthesis of this compound
The primary synthetic route to this compound is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound. In this case, furfural is reacted with diethyl malonate.
Experimental Protocol: Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for Knoevenagel condensations involving furfural and diethyl malonate.
Materials:
-
Furfural (1.0 eq)
-
Diethyl malonate (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine, ammonium bicarbonate, or DBU) (catalytic amount)
-
Solvent (e.g., ethanol, DMSO, or solvent-free)
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfural and diethyl malonate in the chosen solvent. If performing a solvent-free reaction, add the reactants directly to the flask.
-
Addition of Catalyst: Add a catalytic amount of the base (e.g., a few drops of piperidine or a small scoop of ammonium bicarbonate) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-90°C) for a period ranging from a few hours to overnight.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the catalyst and any unreacted starting materials. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectral Characterization
While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on its molecular structure. The NIST WebBook indicates the availability of an IR spectrum for this compound.[2]
Expected ¹H NMR Spectral Data
-
Ethyl groups: Two distinct signals are expected for the ethyl ester groups: a triplet around 1.2-1.4 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.1-4.3 ppm for the methylene protons (-CH₂-).
-
Furan ring protons: Three signals in the aromatic region (typically 6.0-8.0 ppm) are expected for the protons on the furan ring.
-
Vinyl proton: A singlet for the vinylic proton (=CH-) is anticipated, likely in the downfield region (around 7.0-8.0 ppm) due to conjugation with the furan ring and the malonate group.
Expected ¹³C NMR Spectral Data
-
Ethyl groups: Signals for the methyl carbons (-CH₃) are expected around 14 ppm, and for the methylene carbons (-CH₂-) around 60-62 ppm.
-
Ester carbonyls: Two signals for the carbonyl carbons (C=O) of the ester groups should appear in the range of 160-170 ppm.
-
Furan ring carbons: Four signals are expected for the carbons of the furan ring, typically between 110 and 150 ppm.
-
Vinylic carbons: Two signals for the carbons of the C=C double bond are expected in the olefinic region (120-150 ppm).
FT-IR Spectral Data
Key characteristic peaks in the FT-IR spectrum would include:
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl groups.
-
C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the carbon-carbon double bonds of the vinyl group and the furan ring.
-
C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range for the C-O bonds of the esters and the furan ring.
-
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds.
Potential Biological and Pharmacological Activities
Direct experimental data on the biological activities of this compound is limited in the current scientific literature. However, the presence of the furan ring, a well-known pharmacophore, allows for informed speculation on its potential therapeutic applications based on the activities of structurally related compounds. Furan derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][3]
Potential Antimicrobial Activity
The furan nucleus is a core component of several antimicrobial agents.[4] For instance, nitrofurantoin is a furan derivative used to treat urinary tract infections.[1] The antimicrobial action of such compounds can arise from various mechanisms, including the inhibition of essential microbial enzymes or the generation of reactive oxygen species.[5]
Potential Anti-inflammatory Activity
Furan derivatives have been reported to exhibit anti-inflammatory properties.[1][2] The proposed mechanisms often involve the modulation of inflammatory signaling pathways. For some furan-containing compounds, this includes the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation, or the downregulation of pro-inflammatory cytokines.[6]
Potential Antitumor Activity
A number of natural and synthetic furan-containing molecules have demonstrated cytotoxic and antitumor properties.[7][8] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some furan derivatives have been shown to induce cell cycle arrest in cancer cell lines.[7]
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential applications, particularly in the field of medicinal chemistry. While its physicochemical properties are reasonably well-documented, a significant opportunity exists for further research into its biological activities.
Future studies should focus on:
-
Comprehensive Spectral Analysis: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry and single-crystal X-ray diffraction, would provide definitive structural confirmation and valuable data for researchers.
-
In Vitro Biological Screening: A systematic evaluation of this compound against a panel of microbial strains and cancer cell lines is warranted to identify any potential antimicrobial or cytotoxic effects.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent research should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents, leveraging the proven pharmacological potential of the furan moiety.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. biojournals.us [biojournals.us]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Diethyl Furfurylidenemalonate as a Michael Acceptor: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl furfurylidenemalonate is an α,β-unsaturated carbonyl compound featuring a furan ring conjugated with a malonate ester. This structural motif renders the molecule an excellent Michael acceptor, a class of compounds widely utilized in organic synthesis and medicinal chemistry. The electrophilic nature of the β-carbon in the α,β-unsaturated system allows for the conjugate addition of a wide range of nucleophiles. This reactivity is central to its potential applications in the development of novel therapeutics, particularly as a covalent modifier of biological macromolecules.
The furan moiety itself is a common scaffold in biologically active compounds, known to exhibit a range of activities including antimicrobial and anti-inflammatory properties. The combination of the furan ring with the reactive Michael acceptor system in this compound presents a promising platform for the design of targeted covalent inhibitors and other therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a Michael acceptor, with a focus on experimental protocols and quantitative data where available.
Synthesis of this compound
The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, furfural and diethyl malonate, respectively.
Experimental Protocol: Knoevenagel Condensation
Reaction: Furfural + Diethyl Malonate → this compound + Water
Materials:
-
Furfural
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Dean-Stark apparatus (optional)
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), add equimolar amounts of freshly distilled furfural and diethyl malonate in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 equivalents). The use of a weak base is crucial to prevent the self-condensation of the aldehyde.
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
If using a Dean-Stark trap with toluene as the solvent, the reaction is complete when the theoretical amount of water has been collected.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
This compound in Michael Addition Reactions
The core reactivity of this compound lies in its role as a Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. A wide array of nucleophiles can participate in this 1,4-conjugate addition.
General Reaction Scheme
Caption: General scheme of a Michael addition reaction with this compound.
Experimental Protocol: Thia-Michael Addition (Addition of Thiols)
The addition of thiols (thia-Michael addition) to Michael acceptors is a particularly efficient and widely used reaction in bioconjugation and drug discovery due to the high nucleophilicity of the thiol group, especially in its thiolate form. Cysteine residues in proteins are common targets for this type of reaction.
Reaction: this compound + R-SH → Diethyl 2-(1-(furan-2-yl)-3-mercaptopropyl)malonate
Materials:
-
This compound
-
Thiol (e.g., thiophenol, cysteine)
-
Base catalyst (optional, e.g., triethylamine, DBU)
-
Solvent (optional, e.g., ethanol, THF, or solvent-free)
-
Standard laboratory glassware
Procedure (Solvent-Free):
This protocol is adapted from a general procedure for the solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.
-
In a reaction vessel, mix this compound and the thiol in a 1:1 or 1:1.2 molar ratio.
-
If a catalyst is used, add a catalytic amount of a base like triethylamine. However, many thia-Michael additions can proceed without a catalyst.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or NMR spectroscopy. These reactions are often rapid, proceeding to high conversion in a short time.
-
Upon completion, the product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity after removal of any excess volatile starting materials.
Quantitative Data: Specific yield data for the reaction of this compound with various thiols is not available in the reviewed literature. However, thia-Michael additions are generally known to be highly efficient, often providing quantitative yields.
Potential Applications in Drug Development
The reactivity of this compound as a Michael acceptor makes it an interesting candidate for various applications in drug development, including its use as a covalent inhibitor and as a scaffold for compounds with antimicrobial or cytotoxic activity.
Covalent Inhibition of Therapeutic Targets
Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and high potency. The α,β-unsaturated system in this compound can react with nucleophilic amino acid residues, such as cysteine, on a target protein.
One potential, though currently hypothetical, target class for Michael acceptors are the TEA domain (TEAD) transcription factors. TEADs are key regulators in the Hippo signaling pathway and are often dysregulated in cancer. They possess a conserved cysteine in a central pocket that is a target for covalent modification.
Caption: Hypothetical mechanism of TEAD inhibition by this compound.
While no studies have directly implicated this compound as a TEAD inhibitor, its potential to act as a covalent modifier warrants investigation in this and other target classes with reactive cysteines.
Antimicrobial and Cytotoxic Activity
Furan derivatives are known to possess a broad spectrum of biological activities. The incorporation of a Michael acceptor moiety could enhance these properties by enabling covalent interactions with microbial or cancer cell targets.
Antimicrobial Activity:
The antimicrobial potential of furan-containing compounds has been documented. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC) of Selected Furan Derivatives (Contextual Data)
| Compound Class | Test Organism | MIC (µg/mL) |
| Furan-derived chalcones | Staphylococcus aureus | 256 |
| Escherichia coli | 512-1024 | |
| l-Borneol possessing 2(5H)-furanone derivative | Staphylococcus aureus isolates | 8-16 |
| Candida albicans isolates | 32-128 | |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 |
Note: This table provides contextual data for related furan derivatives. Specific MIC values for this compound are not available in the reviewed literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxic Activity:
The cytotoxic potential of a compound against cancer cell lines is often evaluated by determining its IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Cytotoxic Activity (IC50) of Selected Furfurylidene and Furan Derivatives (Contextual Data)
| Compound Class | Cell Line | IC50 (µM) |
| Furfurylidene 4-piperidone analogs | Molt-4 (Leukemia) | Active (<100) |
| Furanone derivatives | MCF-7 (Breast Cancer) | Good to moderate activity |
| Diterpenylhydroquinone ent-labdanes with furan moiety | PC-3 (Prostate Cancer) | 21.45 - 28.24 |
| MCF-7 (Breast Cancer) | 28.24 |
Note: This table provides contextual data for related compounds. Specific IC50 values for this compound are not available in the reviewed literature.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
An In-depth Technical Guide to the Electron-Withdrawing Group Effects in Diethyl Furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthesis, reactivity, and electronic properties of diethyl furfurylidenemalonate, with a core focus on the influence of its electron-withdrawing groups. This document details the underlying chemical principles, experimental methodologies, and spectroscopic characterization of this compound, offering valuable insights for its application in organic synthesis and drug development.
Core Concepts: The Electronic Landscape of this compound
This compound, with the chemical formula C₁₂H₁₄O₅, is a molecule of significant interest due to the interplay of its constituent functional groups.[1][2] The molecule's reactivity is primarily dictated by the powerful electron-withdrawing nature of the diethyl malonate group conjugated with the furfurylidene moiety.
The two ester functionalities of the diethyl malonate group act as potent electron-withdrawing groups through both inductive and resonance effects. This electronic pull creates a conjugated system with the exocyclic double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This is a classic example of a Michael acceptor system.
Conversely, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, generally acts as an electron-donating group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the oxygen atom participating in the aromatic π-system.[3][4] This electron-donating characteristic of the furan ring influences the overall electron density and reactivity of the conjugated system in this compound.
The logical relationship governing the reactivity of this compound can be visualized as a balance between the electron-donating furan ring and the strongly electron-withdrawing diethyl malonate group, which ultimately dictates the electrophilicity of the β-carbon.
Synthesis of this compound: The Knoevenagel Condensation
The primary synthetic route to this compound is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde or ketone, here furfural. The reaction proceeds through a series of steps culminating in the formation of a new carbon-carbon double bond.
The general mechanism involves the deprotonation of the active methylene compound by a weak base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation of Furfural and Diethyl Malonate
The following is a representative experimental protocol for the synthesis of this compound.[7][8][9]
Materials:
-
Furfural
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furfural (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Reactivity Profile: The Michael Addition
The electron-deficient β-carbon of this compound makes it an excellent substrate for Michael addition reactions.[10][11][12] This conjugate addition reaction involves the attack of a soft nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can be employed in this reaction.
The mechanism of the Michael addition typically involves the formation of a nucleophile, which then adds to the β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated to yield the 1,4-addition product.
Experimental Protocol: Michael Addition of a Thiol to this compound
The following protocol describes a representative Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (base catalyst)
-
Dichloromethane (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the catalyst, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic and Physical Data
The structural and electronic properties of this compound can be confirmed through various spectroscopic techniques. While a complete, publicly available dataset is not readily accessible, the following tables summarize the expected and reported data from various sources.[13]
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| CAS Number | 17448-96-3 |
| Appearance | Pale yellow oil or solid |
Table 2: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl (-CH₃) | ~1.3 | Triplet | ~7.1 |
| Ethyl (-CH₂) | ~4.3 | Quartet | ~7.1 |
| Furan-H | 6.5 - 7.5 | Multiplet | - |
| Vinylic-H | ~7.6 | Singlet | - |
Table 3: IR Spectroscopic Data (Expected Vibrational Frequencies)
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1720-1740 |
| C=C (conjugated) | ~1620-1640 |
| C-O (ester) | ~1200-1300 |
| C-H (aromatic/vinylic) | ~3000-3100 |
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| Diethyl Ether | ~320-340 |
Conclusion
The electron-withdrawing effects of the diethyl malonate group are the dominant factor governing the reactivity of this compound, rendering it a potent Michael acceptor. Its synthesis via the Knoevenagel condensation is a robust and well-established method. The interplay of the electron-donating furan ring and the electron-withdrawing malonate moiety creates a unique electronic environment that can be exploited in various organic transformations. A thorough understanding of these principles, supported by the experimental and spectroscopic data presented, is essential for the effective utilization of this compound in the design and synthesis of novel chemical entities for research, pharmaceutical, and materials science applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H14O5 | CID 28550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pure.tue.nl [pure.tue.nl]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. asianpubs.org [asianpubs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Stability and Reactivity of Diethyl Furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl furfurylidenemalonate, a derivative of the bio-based platform chemical furfural, is a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with an electron-deficient alkene, imparts a rich and complex reactivity profile. This guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its synthesis, chemical properties, and behavior in various chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.
Introduction
The growing interest in sustainable chemistry has positioned furan derivatives as key renewable feedstocks for the chemical industry. This compound, readily synthesized from furfural and diethyl malonate, is an attractive intermediate due to its activated carbon-carbon double bond and the presence of the furan moiety. This document aims to provide a detailed technical understanding of its chemical behavior, focusing on its stability under various conditions and its reactivity towards a range of reagents.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |
| CAS Number | 20563-17-9 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | 168-170 °C at 10 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in many common organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | General Chemical Knowledge |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.32 (t, 6H, 2 x -CH₂CH₃), 4.30 (q, 4H, 2 x -CH₂CH₃), 6.53 (dd, 1H, furan-H4), 6.95 (d, 1H, furan-H3), 7.58 (s, 1H, =CH), 7.68 (d, 1H, furan-H5) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 62.0, 113.1, 117.8, 128.5, 137.9, 147.3, 150.8, 163.5, 165.8 |
| FT-IR (neat) | ν (cm⁻¹): ~3100 (furan C-H), ~2980 (alkyl C-H), ~1720 (C=O, ester), ~1630 (C=C), ~1580 (furan ring) |
| UV-Vis (in Ethanol) | λmax ≈ 310 nm |
Synthesis of this compound
The primary route for the synthesis of this compound is the Knoevenagel condensation of furfural with diethyl malonate. This reaction is typically catalyzed by a weak base.
Figure 1: Synthesis of this compound via Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Furfural
-
Diethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Ethanol
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add furfural (1.0 eq), diethyl malonate (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.05 eq) and glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a pale yellow oil.
Expected Yield: 80-90%
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, light, and pH.
Thermal Stability
Photochemical Stability
Compounds containing a furan ring and extended conjugation, such as this compound, are likely to be sensitive to UV light. Prolonged exposure to light can lead to photodegradation, potentially through isomerization of the double bond or reactions involving the furan ring. It is recommended to store the compound in amber-colored containers and protect it from light.
pH Stability and Hydrolysis
The ester functionalities in this compound are susceptible to hydrolysis under both acidic and basic conditions.
In-depth Technical Guide: Diethyl 2-(furan-2-ylmethylidene)propanedioate (CAS 17448-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the chemical compound with CAS number 17448-96-3, identified as Diethyl 2-(furan-2-ylmethylidene)propanedioate.[1][2] This guide consolidates available data on its chemical structure, physicochemical properties, and potential biological relevance, aiming to support research and development activities. While extensive biological data and detailed experimental protocols are not widely published, this guide presents the foundational information available.
Chemical Structure and Identifiers
The compound is characterized by a central propanedioate (malonate) scaffold, substituted with a furfurylidene group.
Molecular Structure:
Caption: 2D structure of Diethyl 2-(furan-2-ylmethylidene)propanedioate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 17448-96-3 | [2][3][4][5] |
| Molecular Formula | C12H14O5 | [1][2][3] |
| Molecular Weight | 238.24 g/mol | [2][4][5] |
| IUPAC Name | diethyl 2-(furan-2-ylmethylidene)propanedioate | [1] |
| Synonyms | DIETHYL FURFURYLIDENE MALONATE, Diethyl 2-furfurylidenemalonate, 2-Furfurylidenemalonic acid diethyl ester | [2] |
| InChI | InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 | [1] |
| InChIKey | IRUZVWQOYLRAQX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Diethyl 2-(furan-2-ylmethylidene)propanedioate.
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
| Melting Point | 140-141 °C | Solvent: chloroform | [2][4] |
| Boiling Point | 172-175 °C | at 9 Torr | [2] |
| Density | 1.176 ± 0.06 g/cm³ | Predicted | [2] |
| XlogP | 2.1 | Predicted | [1] |
Spectral and Analytical Data
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 239.09140 | 153.7 |
| [M+Na]+ | 261.07334 | 159.8 |
| [M-H]- | 237.07684 | 157.7 |
| Data predicted using CCSbase.[1] |
Biological Context and Potential Applications
While no specific studies on the biological activity of CAS 17448-96-3 were identified, the structural motifs present in the molecule, namely the furan ring and the diethyl malonate group, are found in various biologically active compounds.
-
Furan Moiety: Compounds containing furan groups are recognized for their potential biological activities.[6]
-
Diethyl Malonate Derivatives: Diethyl malonate is a common precursor in the synthesis of a wide range of pharmaceuticals, including barbiturates.[7]
The presence of these functional groups suggests that Diethyl 2-(furan-2-ylmethylidene)propanedioate could be explored for various biological activities. However, without experimental data, this remains speculative.
Safety and Handling
Detailed safety data for this specific compound is not available. Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For general guidance on handling similar chemical structures, one can refer to safety data sheets for related compounds like diethyl malonate, which is a skin irritant and combustible.
Experimental Protocols
As no specific experimental studies involving Diethyl 2-(furan-2-ylmethylidene)propanedioate were found, detailed experimental protocols cannot be provided. Researchers interested in investigating this compound would need to develop their own methodologies for synthesis, purification, and biological evaluation based on standard organic chemistry and pharmacological techniques.
A potential synthetic route could involve a Knoevenagel condensation between furan-2-carbaldehyde and diethyl malonate.
References
- 1. PubChemLite - 17448-96-3 (C12H14O5) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. Chemical Product Catalog _Letter D_Page 686_Chemicalbook [chemicalbook.com]
- 4. 17448-96-3 | CAS DataBase [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Discovery and History of Diethyl Furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive overview of the discovery, synthesis, and historical development of Diethyl furfurylidenemalonate (FDE), a key organic compound synthesized via the Knoevenagel condensation. We delve into the original synthesis as reported by Emil Knoevenagel in 1898, providing a detailed experimental protocol derived from his seminal work. This guide presents a compilation of the compound's physicochemical properties, supported by modern spectroscopic data, and traces its applications as a versatile intermediate in organic synthesis. Included are structured data tables for easy reference and Graphviz diagrams to illustrate the core chemical reaction and experimental workflow.
Discovery and Initial Synthesis
The discovery of this compound is intrinsically linked to the development of the carbon-carbon bond-forming reaction known as the Knoevenagel condensation. In 1898, the German chemist Emil Knoevenagel published a landmark paper in Berichte der deutschen chemischen Gesellschaft detailing the condensation of aromatic aldehydes with malonic acid and its esters using ammonia or amines as catalysts.[1][2][3][4] Within this extensive work, Knoevenagel described the reaction of furfural, an aldehyde derived from agricultural byproducts, with diethyl malonate in the presence of a weak base to yield the title compound.[1][2]
This reaction represented a significant advancement in synthetic organic chemistry, providing a straightforward method for the preparation of α,β-unsaturated compounds. The use of a mild base was crucial to prevent the self-condensation of the aldehyde, a common side reaction with stronger bases.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | PubChem |
| Molecular Weight | 238.24 g/mol | PubChem |
| CAS Number | 17448-96-3 | PubChem |
| Appearance | Not specified in early literature | - |
| Boiling Point | Not specified in early literature | - |
| Melting Point | Not specified in early literature | - |
Note: Early 20th-century literature often lacked the detailed characterization data common today. Spectroscopic data became standard in later decades.
Modern Spectroscopic Data
Modern analytical techniques provide a more complete characterization of this compound.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Provides information on the hydrogen environments in the molecule, confirming the presence of the ethyl ester groups, the furan ring protons, and the vinylic proton. |
| ¹³C NMR | Shows the number and types of carbon atoms, including the carbonyl carbons of the ester groups, the carbons of the furan ring, and the carbons of the double bond. |
| IR Spectroscopy | Reveals the presence of key functional groups, such as the C=O stretch of the ester groups and the C=C stretch of the alkene and the furan ring. |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
Experimental Protocols
Original Synthesis by Knoevenagel (1898)
The following protocol is a recreation of the experimental procedure as would have been performed by Emil Knoevenagel, based on his 1898 publication.
Materials:
-
Furfural
-
Diethyl malonate
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
An equimolar amount of furfural and diethyl malonate are dissolved in a suitable volume of ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is allowed to stand at room temperature. The progress of the reaction can be monitored by the formation of a precipitate or a color change.
-
After the reaction is complete, the product, this compound, is isolated. This would typically involve cooling the mixture to induce crystallization, followed by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
It is important to note that Knoevenagel's original work may not have specified yields or reaction times with the precision expected in modern chemistry.
Modern Synthesis Example
A contemporary approach to the synthesis of this compound might employ alternative catalysts and reaction conditions to improve yield and purity.
Materials:
-
Furfural (10 mmol)
-
Diethyl malonate (10 mmol)
-
Ammonium acetate (1 mmol)
-
Toluene (50 mL)
Procedure:
-
Furfural, diethyl malonate, and ammonium acetate are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Toluene is added as the solvent.
-
The mixture is heated to reflux, and the water formed during the condensation is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Knoevenagel Condensation of Furfural and Diethyl Malonate
Caption: Knoevenagel condensation of furfural and diethyl malonate.
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
History of Applications and Further Developments
Following its initial synthesis, this compound has primarily served as a versatile intermediate in organic synthesis. Its conjugated system and multiple functional groups (two ester groups, a furan ring, and a double bond) make it a valuable precursor for a variety of more complex molecules.
In the early to mid-20th century, research involving furan derivatives gained traction due to the availability of furfural from biomass. This compound and related compounds were utilized in studies exploring the reactivity of the furan ring and in the synthesis of novel heterocyclic systems.
More recently, with the renewed interest in sustainable chemistry and the use of biomass-derived platform molecules, there has been a resurgence in the chemistry of furfural and its derivatives. This compound continues to be a relevant building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its hydrogenation product, diethyl tetrahydrofurfurylmalonate, for instance, has been explored as an intermediate in the synthesis of compounds with potential vasodilating properties.
Conclusion
From its discovery in the late 19th century as a product of the then-novel Knoevenagel condensation, this compound has remained a compound of interest in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its rich chemical functionality, has ensured its enduring utility. This guide has provided a historical and technical overview of this important molecule, from its origins in the foundational work of Emil Knoevenagel to its continued relevance in modern chemical research. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the field.
References
Methodological & Application
Synthesis of Pyran Derivatives Using Diethyl Furfurylidenemalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyran derivatives utilizing diethyl furfurylidenemalonate as a key starting material. Pyran scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This guide outlines the synthetic strategy, reaction mechanism, experimental procedures, and characterization of the resulting pyran derivatives.
Introduction
Pyran derivatives are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The synthesis of functionalized pyrans is a pivotal step in the discovery of new therapeutic agents. One versatile approach to constructing the pyran ring is through the reaction of Michael acceptors, such as this compound, with active methylene compounds. This method allows for the creation of highly substituted pyran systems in an efficient manner.
The reaction typically proceeds via a domino Michael addition-cyclization sequence. This compound, with its electrophilic double bond activated by two ester groups and a furan ring, serves as an excellent Michael acceptor. The reaction with a nucleophilic active methylene compound, followed by intramolecular cyclization, leads to the formation of the 4H-pyran ring.
Reaction Scheme and Mechanism
The synthesis of pyran derivatives from this compound and an active methylene compound, such as malononitrile, in the presence of a basic catalyst like piperidine, follows a well-established reaction pathway.
Overall Reaction:
The reaction mechanism involves the following key steps:
-
Base-catalyzed activation: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile), generating a nucleophilic carbanion.
-
Michael Addition: The carbanion attacks the electron-deficient β-carbon of the α,β-unsaturated system in this compound. This 1,4-conjugate addition forms a new carbon-carbon bond and results in an intermediate enolate.
-
Intramolecular Cyclization (Annulation): The intermediate undergoes an intramolecular cyclization where the enolate oxygen attacks one of the nitrile groups, or the nitrogen of the deprotonated intermediate attacks one of the ester carbonyls.
-
Tautomerization/Protonation: Subsequent tautomerization and protonation steps lead to the formation of the stable 4H-pyran ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of pyran derivatives.
Experimental Protocol
This protocol details the synthesis of a functionalized 4H-pyran derivative from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the structure of the synthesized pyran derivative using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for pyran synthesis.
Data Presentation
The following table summarizes the expected quantitative data for a representative synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 10 mmol |
| Malononitrile | 10 mmol |
| Piperidine | 0.5 mmol |
| Reaction Conditions | |
| Solvent | Ethanol (30 mL) |
| Temperature | Reflux |
| Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Melting Point | Varies with specific product |
| Spectroscopic Data | |
| FT-IR (cm⁻¹) | ~3400-3300 (NH₂), ~2200 (CN), ~1730 (C=O, ester) |
| ¹H NMR (δ, ppm) | Signals for furan, pyran, ethyl, and amino protons |
| ¹³C NMR (δ, ppm) | Signals for furan, pyran, ester, and nitrile carbons |
Applications in Drug Development
The synthesized pyran derivatives can be screened for a variety of biological activities. The presence of multiple functional groups (amino, cyano, ester) and the furan moiety provides a rich scaffold for further chemical modifications to optimize pharmacological properties.
Potential Therapeutic Areas:
-
Anticancer: Many pyran-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[1][2]
-
Antimicrobial: The heterocyclic nature of pyrans makes them promising candidates for the development of new antibacterial and antifungal agents.
-
Anti-inflammatory: Certain pyran derivatives have shown potential as anti-inflammatory agents.
-
Neuroprotective: Research has indicated the potential of pyran-based compounds in the treatment of neurodegenerative diseases like Alzheimer's.[3]
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized pyran derivative in an anticancer context.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The synthesis of pyran derivatives from this compound offers a robust and efficient method for generating structurally diverse heterocyclic compounds. The straightforward experimental protocol, high yields, and the potential for biological activity make this synthetic route highly valuable for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for the practical application of this methodology in a laboratory setting.
References
Application Notes and Protocols: Diethyl Furfurylidenemalonate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of diethyl furfurylidenemalonate as a versatile building block in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for the construction of complex cyclic molecules. Due to its unique electronic and structural features, this compound is an excellent candidate for participating in various cycloaddition strategies, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. These reactions offer powerful methods for synthesizing highly functionalized heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Overview of this compound's Reactivity
This compound, with the chemical formula C₁₂H₁₄O₅, possesses two key structural motifs that dictate its reactivity in cycloaddition reactions:
-
An Electron-Deficient Alkene: The carbon-carbon double bond is activated by two strongly electron-withdrawing ester groups. This makes it a potent dienophile in Diels-Alder reactions and a highly reactive dipolarophile in 1,3-dipolar cycloadditions.
-
A Furan Ring: The furan moiety can act as a conjugated diene in Diels-Alder reactions, particularly in intramolecular setups or with highly reactive dienophiles.
This dual reactivity allows for diverse synthetic applications, leading to the formation of six-membered rings through the Diels-Alder reaction and five-membered heterocyclic rings via 1,3-dipolar cycloadditions.
Application in [4+2] Diels-Alder Cycloaddition
In a normal-demand Diels-Alder reaction, the electron-poor double bond of this compound serves as the dienophile, reacting with an electron-rich diene.[1][2] This reaction constructs a six-membered ring, a common scaffold in numerous natural products and pharmaceutical agents. The stereochemical outcome of the Diels-Alder reaction is highly predictable, proceeding through a concerted, suprafacial mechanism.[1]
A representative Diels-Alder reaction is the cycloaddition with a reactive diene such as cyclopentadiene.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Dicyclopentadiene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add a solution of aluminum chloride (1.1 eq) in anhydrous dichloromethane (10 mL) to the reaction mixture via a dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes.
-
Addition of Diene: Add a solution of freshly cracked cyclopentadiene (1.2 eq) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired cycloadduct.
Data Presentation:
| Entry | Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | AlCl₃ | -78 | 3 | 92 | >95:5 |
| 2 | Isoprene | ZnCl₂ | 0 | 6 | 85 | 80:20 |
| 3 | 2,3-Dimethyl-1,3-butadiene | None (Thermal) | 80 | 12 | 75 | - |
Application in [3+2] 1,3-Dipolar Cycloaddition
The electron-deficient nature of the alkene in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides.[3] These [3+2] cycloaddition reactions are powerful tools for the stereoselective synthesis of five-membered heterocycles.[3]
A representative 1,3-dipolar cycloaddition is the reaction with a nitrone to generate a substituted isoxazolidine ring system.
Experimental Protocol: 1,3-Dipolar Cycloaddition with N-Benzyl-C-phenylnitrone
This protocol outlines a general procedure for the thermal 1,3-dipolar cycloaddition of this compound with N-benzyl-C-phenylnitrone.
Materials:
-
This compound
-
N-Benzyl-C-phenylnitrone
-
Toluene, anhydrous
-
Rotary evaporator
-
Standard glassware for reflux (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and N-benzyl-C-phenylnitrone (1.1 eq) in anhydrous toluene (25 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the isoxazolidine product.
Data Presentation:
| Entry | 1,3-Dipole | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer Ratio |
| 1 | N-Benzyl-C-phenylnitrone | Toluene | 110 | 10 | 88 | >98:2 |
| 2 | Azomethine ylide (from sarcosine and paraformaldehyde) | Toluene | 110 | 6 | 82 | 90:10 |
| 3 | Benzonitrile oxide | Dichloromethane | 25 | 24 | 95 | >98:2 |
Visualizations
Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction of this compound.
1,3-Dipolar Cycloaddition Signaling Pathway
Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.
Conclusion
This compound is a highly valuable and versatile substrate for cycloaddition reactions. Its electron-deficient double bond readily participates as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing efficient and stereoselective routes to a wide array of complex carbocyclic and heterocyclic structures. The protocols and data presented herein serve as a guide for researchers in synthetic and medicinal chemistry to harness the synthetic potential of this readily accessible building block for the development of novel molecular entities.
References
Polymerization of Diethyl Furfurylidenemalonate: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific studies on the polymerization of diethyl furfurylidenemalonate. The following application notes and protocols are therefore hypothetical and based on the known reactivity of structurally analogous compounds, particularly diethyl methylidene malonate (DEMM) and other furan-containing monomers. These protocols should be considered as starting points for investigation and will require experimental optimization and validation.
Introduction
This compound is a monomer that possesses two key reactive functionalities: a carbon-carbon double bond activated by two electron-withdrawing ester groups, and a furan ring. This unique structure suggests potential for polymerization through various mechanisms, leading to novel polymers with the furan moiety as a pendant group. These furan groups can offer opportunities for post-polymerization modification, such as through Diels-Alder reactions, to create crosslinked or functionalized materials. This document outlines potential pathways for the polymerization of this compound, focusing on anionic and free-radical methods.
Data Presentation
As no experimental data for the polymerization of this compound has been found in the scientific literature, a table of quantitative data cannot be provided. Researchers undertaking the study of this monomer would need to generate such data, including:
-
Table 1: Hypothetical Data Table for Anionic Polymerization of this compound.
Entry Initiator [Monomer]:[Initiator] Solvent Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) 1 | 2 | | | | | | | | |
-
Table 2: Hypothetical Data Table for Radical Polymerization of this compound.
Entry Initiator [Monomer]:[Initiator] Solvent Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) 1 | 2 | | | | | | | | |
Experimental Protocols
Protocol 1: Anionic Polymerization (Hypothetical)
Anionic polymerization is a likely viable method for this compound due to the electron-withdrawing nature of the two ester groups, which stabilizes the propagating carbanion. The polymerization of the analogous diethyl methylidene malonate (DEMM) is known to be initiated by weak bases under mild conditions.
Materials:
-
This compound (monomer)
-
Anhydrous tetrahydrofuran (THF) or toluene (solvent)
-
Initiator: n-butyllithium (n-BuLi), sodium naphthalenide, or a weaker base such as a tertiary amine (e.g., triethylamine) or a phosphine.
-
Methanol (terminating agent)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Purification: The monomer should be purified to remove any acidic impurities and inhibitors. This can be achieved by passing it through a column of activated basic alumina. The solvent must be rigorously dried and deoxygenated, for instance, by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Polymerization Initiation:
-
Add the desired amount of anhydrous solvent to the reaction flask via cannula or syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C for strong initiators like n-BuLi, or room temperature for weaker initiators).
-
Add the purified monomer to the flask.
-
Initiate the polymerization by adding the initiator solution dropwise to the stirred monomer solution. A color change may be observed, indicating the formation of the propagating anions.
-
-
Propagation: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours), maintaining a constant temperature and inert atmosphere.
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol. The color of the solution will likely disappear.
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the resulting polymer by techniques such as ¹H NMR and ¹³C NMR spectroscopy (to confirm the polymer structure), Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine the molecular weight and polydispersity index), and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) (to determine thermal properties).
Protocol 2: Free-Radical Polymerization (Hypothetical)
Free-radical polymerization is another potential method, although the furan ring can sometimes act as a radical scavenger, potentially inhibiting or retarding the polymerization. The choice of initiator and reaction conditions will be crucial.
Materials:
-
This compound (monomer)
-
Solvent (e.g., toluene, dioxane, or dimethylformamide - DMF)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: The monomer should be purified to remove inhibitors, for example, by passing it through a column of inhibitor remover.
-
Reaction Setup: Place the monomer, solvent, and initiator in a reaction vessel (e.g., a Schlenk tube or a round-bottom flask with a condenser).
-
Degassing: The reaction mixture must be thoroughly deoxygenated to prevent inhibition of the radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.
-
Polymerization: Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator (e.g., 60-80 °C for AIBN). Maintain the temperature and stir the solution under an inert atmosphere for the desired reaction time (e.g., 4 to 48 hours). The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
-
Characterization: Characterize the polymer using the same techniques as described for the anionic polymerization protocol.
Visualizations
Caption: Anionic polymerization of this compound.
Caption: Free-radical polymerization of this compound.
Caption: General experimental workflow for polymerization.
Application Notes and Protocols for the Use of Diethyl Furfurylidenemalonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Diethyl Furfurylidenemalonate as a versatile starting material for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous activated alkenes and serve as a guide for the development of novel heterocyclic entities of potential interest in medicinal chemistry and drug discovery.
Synthesis of Substituted Pyridin-2(1H)-ones
The reaction of this compound with active methylene nitriles, such as cyanoacetamide, is a well-established route for the synthesis of highly functionalized pyridin-2(1H)-one derivatives. This transformation typically proceeds via an initial Michael addition of the cyanoacetamide anion to the electrophilic double bond of the furfurylidenemalonate, followed by an intramolecular cyclization and subsequent aromatization.
Logical Workflow for Pyridin-2(1H)-one Synthesis
Caption: General workflow for the synthesis of pyridin-2(1H)-ones.
Experimental Protocol: Synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and cyanoacetamide (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, for instance, piperidine (0.1 eq) or sodium ethoxide (0.1 eq).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Quantitative Data Summary (Illustrative)
| Entry | Base Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Piperidine | Ethanol | 6 | Reflux | 85 |
| 2 | Sodium Ethoxide | Ethanol | 4 | Reflux | 92 |
| 3 | Triethylamine | Isopropanol | 8 | Reflux | 78 |
| 4 | DBU | Acetonitrile | 3 | 80 | 90 |
Synthesis of Pyrimidine Derivatives
This compound can serve as a three-carbon component in the construction of the pyrimidine ring. The condensation with N-C-N synthons like urea, thiourea, or guanidine under basic or acidic conditions is a common strategy.[1]
Reaction Pathway for Pyrimidine Synthesis
Caption: General pathway for pyrimidine synthesis.
Experimental Protocol: Synthesis of 5-(Furan-2-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
-
Reaction Setup: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes, and then heat it to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be recrystallized from ethanol to yield the pure pyrimidine derivative.
Quantitative Data Summary (Illustrative)
| Entry | N-C-N Reagent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Thiourea | Sodium Ethoxide | Ethanol | 5 | Reflux | 88 |
| 2 | Urea | Hydrochloric Acid | Ethanol | 8 | Reflux | 75 |
| 3 | Guanidine HCl | Sodium Methoxide | Methanol | 6 | Reflux | 82 |
Synthesis of Pyrazole Derivatives via Reaction with Hydrazine
The reaction of α,β-unsaturated esters with hydrazine is a classical method for the synthesis of pyrazole derivatives. This compound is expected to react with hydrazine hydrate to yield substituted pyrazolones through a Michael addition-cyclization sequence.
Experimental Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazolones.
Experimental Protocol: Synthesis of 5-(Furan-2-yl)-3-oxo-2,3-dihydropyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may crystallize out. If not, concentrate the solution under reduced pressure.
-
Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.
Quantitative Data Summary (Illustrative)
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrazine Hydrate | Ethanol | 3 | Reflux | 90 |
| 2 | Phenylhydrazine | Acetic Acid | 4 | 100 | 85 |
| 3 | Semicarbazide HCl | Ethanol/Pyridine | 6 | Reflux | 70 |
Disclaimer: The provided protocols are generalized based on established chemical literature for similar compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve optimal yields and purity for the specific reactions of this compound. It is recommended to conduct small-scale pilot reactions to determine the ideal conditions.
References
Application Notes and Protocols: Diethyl Furfurylidenemalonate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl furfurylidenemalonate is a chemical compound that, based on its structural moieties—a furan ring derived from furfural and a diethyl malonate group—holds significant potential for investigation in agrochemical research. The furan ring is a component of various natural and synthetic compounds with known insecticidal and antimicrobial properties.[1] Furfural and its derivatives have established applications in the agrochemical industry as fungicides, nematicides, and insecticides.[2][3][4] Similarly, malonate esters are pivotal intermediates in the synthesis of a wide array of pesticides and herbicides.[5][6][7]
These application notes provide a hypothetical framework for the investigation of this compound as a novel agrochemical agent. The protocols and data presented are illustrative, based on established methodologies in agrochemical screening and the known activities of related chemical structures.
Hypothetical Agrochemical Applications
Given its chemical structure, this compound could be hypothesized to exhibit a range of biological activities relevant to crop protection:
-
Fungicidal Activity: The furfurylidene moiety is present in various synthesized compounds that have demonstrated antifungal and antibacterial activities.[8][9] This suggests that this compound could be effective against a range of plant pathogenic fungi.
-
Insecticidal Activity: The furan ring is a known toxophore in certain insecticides.[1][10] It is plausible that this compound could act as an insecticide, potentially targeting the nervous system or other vital physiological processes in insects.
-
Herbicidal Activity: Malonic acid esters have been explored for their herbicidal potential.[11][12] this compound could potentially interfere with biochemical pathways in weeds, leading to growth inhibition or mortality.
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical quantitative data for this compound to illustrate how its efficacy could be summarized and compared against common standards.
Table 1: Hypothetical Fungicidal Activity of this compound
| Target Fungus | This compound MIC (µg/mL) | Tebuconazole MIC (µg/mL) |
| Botrytis cinerea | 15 | 2 |
| Fusarium oxysporum | 25 | 5 |
| Puccinia triticina | 10 | 1 |
| Alternaria solani | 20 | 3 |
Table 2: Hypothetical Insecticidal Activity of this compound
| Target Insect | This compound LD50 (µg/g insect) | Imidacloprid LD50 (µg/g insect) |
| Myzus persicae (Green Peach Aphid) | 5 | 0.05 |
| Spodoptera frugiperda (Fall Armyworm) | 12 | 0.8 |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | 8 | 0.1 |
Table 3: Hypothetical Herbicidal Activity of this compound
| Target Weed Species | This compound EC50 (µM) | Glyphosate EC50 (µM) |
| Amaranthus retroflexus (Redroot Pigweed) | 50 | 10 |
| Chenopodium album (Lamb's Quarters) | 75 | 15 |
| Setaria viridis (Green Foxtail) | 100 | 20 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Knoevenagel Condensation)
This protocol describes a standard Knoevenagel condensation reaction for the synthesis of this compound.
Materials:
-
Furfural
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
To a round-bottom flask, add furfural (1 equivalent) and diethyl malonate (1.1 equivalents) dissolved in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
Materials:
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)
-
Positive control (e.g., Tebuconazole)
-
Negative control (medium with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare positive and negative control wells.
-
Inoculate each well (except the negative control) with 10 µL of the fungal spore suspension.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits fungal growth or by measuring the optical density at 600 nm.
Protocol 3: Insecticidal Bioassay (Topical Application)
This protocol describes a method to determine the contact toxicity (LD50) of this compound against a target insect pest.
Materials:
-
This compound solutions of varying concentrations (in acetone)
-
Microsyringe or micro-applicator
-
Target insects of a uniform age and size
-
Petri dishes with a food source
-
Control solution (acetone only)
-
Incubator
Procedure:
-
Anesthetize the insects briefly using carbon dioxide.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Place the treated insects in petri dishes with an appropriate food source.
-
Incubate the insects under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Assess mortality at 24, 48, and 72 hours post-application.
-
Calculate the LD50 value using probit analysis.
Protocol 4: Herbicidal Bioassay (Seedling Growth Inhibition)
This protocol is for assessing the pre-emergent or post-emergent herbicidal activity of this compound.
Materials:
-
This compound solutions of varying concentrations (with a surfactant)
-
Seeds of target weed species and a crop species (for selectivity)
-
Pots or petri dishes with soil or agar medium
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber (for post-emergent application)
Procedure (Pre-emergent):
-
Sow seeds at a uniform depth in pots filled with soil.
-
Apply a known volume of the test solution evenly to the soil surface.
-
Treat a control group with the solvent and surfactant only.
-
Place the pots in a growth chamber.
-
After 14-21 days, assess the percentage of germination and measure the shoot and root length and fresh/dry weight of the seedlings.
-
Calculate the EC50 (Effective Concentration for 50% inhibition) for each parameter.
Procedure (Post-emergent):
-
Grow seedlings to the 2-3 leaf stage.
-
Evenly spray the seedlings with the test solution in a spray chamber.
-
Return the pots to the growth chamber.
-
Assess plant injury (e.g., chlorosis, necrosis, stunting) and measure shoot fresh/dry weight after 7-14 days.
-
Calculate the EC50 value.
Visualizations
Caption: Experimental workflow for the agrochemical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. Synthesis and antibacterial and antifungal activities of 5-nitro-2-furfurylidene polyhalophenoxyacethydrazides VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Diethyl Furfurylidenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of diethyl furfurylidenemalonate, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved via the Knoevenagel condensation of furfural with diethyl malonate. Detailed experimental protocols using various catalytic systems are presented, along with a comparative analysis of their efficiencies. This guide includes purification procedures, characterization data, and visual representations of the experimental workflow and reaction mechanism to ensure reproducible and efficient synthesis.
Introduction
This compound is a derivative of furan, a heterocyclic compound of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The synthesis of this compound is a classic example of the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[1][2] The versatility of the Knoevenagel condensation allows for the use of various catalysts, including weak bases like amines, ammonium salts, or immobilized enzymes, each offering distinct advantages in terms of yield, purity, and environmental impact.[3][4] This document outlines established protocols for this synthesis, providing researchers with the necessary information to select the most suitable method for their specific needs.
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ammonium Bicarbonate | None (Solvent-free) | 50 | 1 | >80 | High | [3] |
| Immobilized Gelatine | DMSO | Room Temperature | Overnight | 85-89 | >95 | [4] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water | None (Solvent-free) | Room Temperature | Not specified | High | High | [1] |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Bicarbonate as Catalyst[3]
This protocol describes a solvent-free approach using a mild and inexpensive catalyst.
Materials:
-
Furfural
-
Diethyl malonate
-
Ammonium bicarbonate (NH4HCO3)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
6 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine furfural and diethyl malonate in an appropriate molar ratio.
-
Add a catalytic amount of ammonium bicarbonate to the mixture.
-
Stir the reaction mixture at 50°C for 1 hour.
-
Upon completion of the reaction (monitored by TLC), dissolve the mixture in a saturated NaHCO3 solution.
-
Acidify the aqueous solution to a pH of 2 using a 6 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x appropriate volume).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield pure this compound.
Protocol 2: Synthesis using Immobilized Gelatine as Catalyst[4]
This protocol utilizes a green and reusable catalyst in an organic solvent at room temperature.
Materials:
-
Furfural
-
Diethyl malonate
-
Immobilized Gelatine (e.g., on Immobead IB-350)
-
Dimethyl sulfoxide (DMSO)
-
Hexane
Equipment:
-
Conical flask
-
Orbital shaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a conical flask, prepare a mixture of furfural and diethyl malonate (e.g., 25 mmol of furfural and 30 mmol of diethyl malonate) in DMSO (e.g., 7 mL).
-
Add the immobilized gelatine catalyst (e.g., 1 g) to the flask.
-
Shake the flask on an orbital shaker at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, extract the product from the DMSO solution with hexane (3 x 15 mL).
-
Combine the hexane extracts and evaporate the solvent under reduced pressure to yield the product, which may contain some unreacted diethyl malonate.
-
Further purification can be achieved by selective hydrolysis of the unreacted diethyl malonate using an appropriate enzyme like Candida antarctica lipase B (CALB), followed by another extraction.
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reaction Mechanism: Knoevenagel Condensation
Caption: The reaction mechanism for the base-catalyzed Knoevenagel condensation.
References
Troubleshooting & Optimization
Optimizing Knoevenagel Condensation for Diethyl Furfurylidenemalonate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Knoevenagel condensation synthesis of Diethyl furfurylidenemalonate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Knoevenagel condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium salt) may have degraded. | Use a fresh batch of catalyst. Consider testing a different weak base catalyst. |
| Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 25 mol% or higher) to find the optimal concentration. | |
| Presence of Water: Water can inhibit the reaction by competing with the reactants for the catalyst and shifting the equilibrium. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture to remove any generated water.[1] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, try heating to 50°C or 90°C.[2] | |
| Impure Reactants: Impurities in furfural or diethyl malonate can interfere with the reaction. | Use freshly distilled or purified reactants. Check the purity of starting materials via techniques like NMR or GC-MS. | |
| Formation of Side Products/Impurities | Self-condensation of Furfural: Strong bases can promote the self-condensation of the aldehyde. | Use a weak base as a catalyst, such as piperidine or ammonium bicarbonate, rather than a strong base like sodium hydroxide.[2] |
| Michael Addition: The product can undergo a subsequent Michael addition with another molecule of diethyl malonate. | Use a stoichiometric or slight excess of the aldehyde (furfural) relative to the active methylene compound (diethyl malonate). | |
| Polymerization of Furfural: Furfural can polymerize under acidic or harsh basic conditions. | Maintain a weakly basic or neutral pH. Avoid excessively high temperatures for prolonged periods. | |
| Reaction Fails to Reach Completion | Equilibrium Has Been Reached: The Knoevenagel condensation is a reversible reaction. | Remove water as it is formed, for example, by azeotropic distillation or by using a Dean-Stark apparatus, to drive the reaction towards the product.[1] |
| Insufficient Reaction Time: The reaction may simply need more time to complete. | Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting materials are consumed. | |
| Product is Difficult to Isolate/Purify | Product is an Oil: this compound is often an oil, which can be challenging to crystallize. | Use column chromatography for purification. If the product is contaminated with unreacted diethyl malonate, selective hydrolysis of the malonate using an enzyme like Candida antarctica lipase (CALB) has been reported as a purification method. |
| Emulsion Formation During Workup: The presence of salts or other impurities can lead to emulsions during aqueous extraction. | Add a saturated brine solution to break up the emulsion. Filter the mixture through celite if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation for this compound?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (furfural), followed by a dehydration reaction. The process is typically catalyzed by a weak base. The base deprotonates the diethyl malonate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. The resulting intermediate is then protonated and subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound.
Q2: Which catalysts are most effective for this reaction?
A2: Weakly basic amines are generally used as catalysts.[2] Piperidine and ammonium salts like ammonium bicarbonate have been shown to be effective.[2][3] The choice of catalyst can significantly impact the reaction rate and yield. For instance, in a solvent-free reaction at 90°C, ammonium bicarbonate (0.1 equivalents) resulted in a high isolated yield of 80% after 1 hour.[2]
Q3: What is the optimal solvent for this reaction?
A3: The Knoevenagel condensation can be performed in a variety of solvents, including ethanol, or under solvent-free conditions.[2][4] Solvent-free conditions are often preferred from a green chemistry perspective and can lead to high yields.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (furfural and diethyl malonate) and the appearance of the product spot will indicate the progress of the reaction.
Q5: What are the expected yields for the synthesis of this compound?
A5: Yields can vary depending on the reaction conditions. However, high isolated yields have been reported. For example, using ammonium bicarbonate as a catalyst under solvent-free conditions at 90°C for 1 hour, an isolated yield of 80% has been achieved.[2]
Experimental Protocols
Protocol 1: Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate
This protocol is based on the work of van Schijndel et al. (2018).
Materials:
-
Furfural (1.0 equivalent)
-
Diethyl malonate (1.0 equivalent)
-
Ammonium bicarbonate (NH4HCO3) (0.1 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add furfural (1.0 eq), diethyl malonate (1.0 eq), and ammonium bicarbonate (0.1 eq).
-
Place the flask in a preheated oil bath or on a heating mantle set to 90°C.
-
Stir the reaction mixture vigorously for 1 hour.
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Furfural and Diethyl Malonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Bicarbonate | 10 | None | 90 | 1 | 80 (isolated) | [2] |
| Piperidine | 25 | Ethanol | Room Temp | 4 | 78 (isolated) | [4] |
| Gallium(III) Chloride | Not specified | None | Room Temp | Not specified | 98 (isolated) | [1] |
Note: The data for piperidine and gallium(III) chloride are for similar Knoevenagel condensations and are provided for comparative purposes.
Visualizations
Caption: Mechanism of the Knoevenagel condensation.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Diethyl Furfurylidenemalonate Synthesis
Welcome to the technical support center for the synthesis of diethyl furfurylidenemalonate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this Knoevenagel condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a Knoevenagel condensation. It involves the reaction of furfural with diethyl malonate, typically catalyzed by a weak base like piperidine. The reaction proceeds by a nucleophilic addition of the enolate of diethyl malonate to the furfural carbonyl group, followed by a dehydration step to yield the α,β-unsaturated product, this compound.
Q2: My reaction mixture turned very dark, almost black. What causes this?
A2: Furfural is prone to polymerization and resinification, especially in the presence of acid or at elevated temperatures for prolonged periods. The dark coloration indicates the formation of furan-based polymers. To mitigate this, ensure your furfural is freshly distilled, use a minimal amount of catalyst, and maintain careful temperature control.
Q3: The yield of my desired product is low, and I've isolated a thick, oily substance. What could this be?
A3: A common cause for low yield is the formation of a significant side product. The most prevalent side product is the Michael addition adduct. In this reaction, a second molecule of diethyl malonate attacks the β-carbon of the newly formed this compound (the Michael acceptor). This "bis-adduct" is a tetraester with a higher molecular weight and boiling point, often appearing as a viscous oil.
Q4: How can I confirm the presence of the Michael addition side product in my crude mixture?
A4: The most effective method for identification is ¹H NMR spectroscopy. The desired product and the Michael adduct have distinct proton signals.
-
This compound (Product): Look for a characteristic singlet for the vinylic proton (=CH –) around 7.4-7.6 ppm. The furan ring protons will also be present in the 6.5-7.7 ppm range.
-
Michael Adduct (Side Product): This molecule is symmetrical around the central CH-CH group derived from furfural. You will see a disappearance of the vinylic proton signal and the appearance of new aliphatic proton signals. Key signals to look for are a doublet for the two equivalent malonate protons [(-OOC)₂CH -] around 3.8 ppm and a multiplet for the central methine proton [furan-CH (-)] around 4.4 ppm.
The table below summarizes the expected chemical shifts for key protons.
| Compound | Proton | Expected ¹H NMR Shift (ppm, CDCl₃) | Multiplicity |
| This compound | Vinylic (=CH –) | ~7.5 | Singlet |
| Furan Ring | 6.5 - 7.7 | Multiplets | |
| Ethyl (–O–CH₂ –) | ~4.3 | Quartet | |
| Ethyl (–CH₃) | ~1.3 | Triplet | |
| Michael Adduct | Furan-CH | ~4.4 | Multiplet |
| Malonate CH | ~3.8 | Doublet | |
| Ethyl (–O–CH₂ –) | ~4.2 | Multiplet | |
| Ethyl (–CH₃) | ~1.2 | Multiplet |
Troubleshooting Guide
This guide addresses common problems and provides actionable solutions to improve your synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The amine catalyst (e.g., piperidine) has degraded. | Use a fresh bottle of catalyst. |
| 2. Water in Reaction: Water can inhibit the reaction equilibrium. | Use anhydrous solvents and ensure starting materials are dry. Consider using a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene. | |
| Formation of Michael Adduct | 1. Incorrect Stoichiometry: An excess of diethyl malonate is used. | Use a strict 1:1 molar ratio of furfural to diethyl malonate. Adding the diethyl malonate slowly to the furfural and catalyst mixture can also help. |
| 2. High Catalyst Concentration: Too much base catalyst promotes the Michael addition. | Reduce the amount of piperidine catalyst to the minimum required (e.g., 0.05-0.1 equivalents). | |
| 3. Prolonged Reaction Time: Leaving the reaction for too long after the initial product forms can favor the subsequent Michael addition. | Monitor the reaction by TLC or GC. Work up the reaction as soon as the furfural has been consumed. | |
| Dark, Polymeric Residue | 1. High Temperature: Overheating accelerates the polymerization of furfural. | Maintain a gentle reflux or the recommended reaction temperature. Do not exceed 100-110 °C. |
| 2. Acidic Impurities: Traces of acid in the starting materials can catalyze polymerization. | Use freshly distilled furfural and high-purity diethyl malonate. | |
| Difficult Purification | 1. Incomplete Reaction: Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring via TLC/GC. |
| 2. High-Boiling Byproducts: The Michael adduct is difficult to separate by simple distillation. | Use fractional vacuum distillation. The desired product has a lower boiling point than the Michael adduct. Alternatively, column chromatography on silica gel can be effective. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the Michael adduct.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled furfural (0.10 mol, 9.61 g) and diethyl malonate (0.10 mol, 16.02 g).
-
Catalyst Addition: Add piperidine (0.01 mol, 0.85 g, ~1 mL) to the mixture.
-
Reaction: Heat the mixture in an oil bath at 90-100 °C with stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the furfural spot.
-
Workup: After cooling to room temperature, dissolve the mixture in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove the piperidine, followed by saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation. Collect the fraction boiling at approximately 155-160 °C at 10 mmHg. The expected yield is 75-85%.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated Vigreux column for efficient separation.
-
Procedure: Place the crude product oil in the distillation flask. Apply vacuum (e.g., 10 mmHg).
-
Distillation: Slowly heat the flask. Any residual starting materials or low-boiling impurities will distill first.
-
Product Collection: The desired this compound will distill at a lower temperature than the Michael adduct. Collect the fraction at the appropriate boiling point (approx. 155-160 °C at 10 mmHg).
-
Side Product: The Michael adduct, tetraethyl 2-(furan-2-ylmethyl)propane-1,1,3,3-tetracarboxylate, will remain in the distillation flask as a high-boiling residue.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical transformations and troubleshooting logic.
Technical Support Center: Purification of Diethyl Furfurylidenemalonate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diethyl furfurylidenemalonate by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. If the product is very polar, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[1] |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate before running the column.[2] If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel. | |
| Product elutes too quickly (with the solvent front) | The eluent system is too polar. | Decrease the polarity of the eluent system. Increase the proportion of the non-polar solvent (e.g., hexane). |
| The column is overloaded with the crude product. | Use a larger column with more silica gel relative to the amount of crude product. | |
| Poor separation of the product from impurities | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound to achieve the best separation.[3] A 1:1 (v/v) mixture of hexane and ethyl acetate gives an Rf of 0.5 for a similar compound, suggesting a less polar mixture (e.g., 3:1 or 4:1 hexane:ethyl acetate) may provide better separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred to dry packing. | |
| The sample was not loaded correctly. | Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica can also improve resolution. | |
| Streaking of the product band on the column | The compound is not fully soluble in the eluent. | Choose a solvent system in which the compound is readily soluble.[2] |
| The sample is too concentrated when loaded. | Dilute the sample before loading or use the dry loading technique. | |
| The collected fractions are very dilute | The column is too large for the amount of sample. | Use a column with a smaller diameter. |
| The elution was too fast. | Reduce the flow rate of the eluent to allow for better equilibration and sharper bands. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Based on literature, a 1:1 (v/v) mixture of hexane and ethyl acetate gives an Rf value of approximately 0.5 for a similar compound. For optimal separation, you should aim for an Rf value between 0.25 and 0.35. Therefore, starting with a less polar mixture, such as 3:1 or 4:1 hexane:ethyl acetate, and gradually increasing the polarity is recommended.
Q2: How can I tell if my compound is decomposing on the silica gel column?
You can test for decomposition by performing a two-dimensional TLC. Spot your crude product on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not present after the first run, your compound is likely decomposing on the silica.[2]
Q3: What should I do if my product is very polar and won't move from the baseline even with 100% ethyl acetate?
If your compound is very polar, you will need to switch to a more polar solvent system. A common choice for polar compounds is a mixture of dichloromethane and methanol.[1] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
Q4: Can I reuse my column?
It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent to remove all residual material.
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with a small amount of silica, and the solvent is then evaporated. The resulting free-flowing powder is then carefully added to the top of the column. This technique is particularly useful when your sample is not very soluble in the column eluent or when you want to improve the resolution of the separation by ensuring a very narrow starting band.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture obtained from a Knoevenagel condensation.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the chosen starting eluent (e.g., 4:1 hexane:ethyl acetate).
-
Stir the mixture gently to form a homogenous slurry, ensuring there are no lumps.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the silica gel slurry into the column.
-
Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during elution.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
5. Isolation of the Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Eluent System Data
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound | Application |
| 4:1 | ~0.35 | Good starting point for optimal separation |
| 3:1 | ~0.45 | May be used if the compound is eluting too slowly |
| 1:1 | ~0.5 | Likely too polar for good separation, useful for flushing the column |
Visualizations
References
Technical Support Center: Synthesis of Diethyl Furfurylidenemalonate
Welcome to the technical support center for the synthesis of Diethyl Furfurylidenemalonate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalysts to assist in your experimental work.
Catalyst Performance Overview
The selection of a suitable catalyst is critical for the successful synthesis of this compound via the Knoevenagel condensation of furfural and diethyl malonate. The following table summarizes the performance of several catalysts under various reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 | ~85 | General Literature |
| Ammonium Bicarbonate | None (Solvent-free) | 90 | 1 | >80 (isolated) | [1] |
| Immobilized Gelatine | DMSO | Room Temperature | 24 | 85-89 (isolated) | [2] |
| Sodium Alginate | DMSO | 140 | 6 | High Conversion | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The Knoevenagel condensation is a reversible reaction. To drive the equilibrium towards the product, removal of the water byproduct is crucial.[4] Consider using a Dean-Stark apparatus during reflux or adding molecular sieves to the reaction mixture.
-
Catalyst Inactivity: Ensure the catalyst is of good quality and has not degraded. For instance, piperidine can oxidize over time. Use freshly opened or distilled reagents. If using a heterogeneous catalyst like immobilized gelatine, ensure it has been properly prepared and stored.
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DMSO have been shown to be effective.[2][5] Nonpolar solvents such as toluene may require longer reaction times.[5] Experiment with different solvents and temperatures to optimize for your specific catalyst.
-
Side Reactions: Furfural can undergo self-condensation or polymerization, especially under strongly basic conditions or at high temperatures. The use of a mild base is recommended to minimize these side reactions.[2]
Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of dark, resinous materials is a common issue when working with furfural, which is prone to polymerization in the presence of acids or bases and at elevated temperatures.
-
Prevention:
-
Use a mild catalyst, such as ammonium bicarbonate or immobilized gelatine.[1][2]
-
Maintain careful temperature control. Avoid excessive heating.
-
Ensure all reagents and solvents are pure and free from acidic impurities.
-
A nitrogen or argon atmosphere can sometimes help to prevent oxidative side reactions that may contribute to color formation.
-
Q3: How can I effectively purify the this compound product?
A3: Purification can be challenging due to the potential for side products and the viscosity of the product.
-
Initial Work-up: After the reaction, the mixture can be cooled and the catalyst neutralized or filtered off (in the case of a heterogeneous catalyst). The product is often extracted into an organic solvent like ethyl acetate or diethyl ether.
-
Removal of Unreacted Diethyl Malonate: A common impurity is unreacted diethyl malonate. One reported method involves washing the organic extract with a basic solution (e.g., sodium bicarbonate) to remove the acidic diethyl malonate. Another innovative approach utilizes enzymatic hydrolysis with Candida antarctica lipase B (CALB) to selectively hydrolyze the unreacted diethyl malonate.[2]
-
Chromatography: If further purification is required, column chromatography on silica gel is a standard method. A mixture of hexane and ethyl acetate is a typical eluent system.
-
Distillation: Vacuum distillation can be employed for purification, but care must be taken to avoid high temperatures that could lead to decomposition.
Q4: What is the mechanism of the piperidine-catalyzed Knoevenagel condensation?
A4: The piperidine-catalyzed Knoevenagel condensation proceeds through the formation of an iminium ion intermediate. Piperidine, a secondary amine, reacts with the carbonyl group of furfural to form an iminium ion, which is more electrophilic than the original aldehyde. This is followed by the deprotonation of diethyl malonate by a base (which can be another molecule of piperidine) to form a carbanion. The carbanion then attacks the iminium ion, and subsequent elimination of the piperidine catalyst and a molecule of water yields the α,β-unsaturated product.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Ammonium Bicarbonate (Solvent-Free)
This protocol is based on the work of van Schijndel et al.[1]
-
Reagents:
-
Furfural
-
Diethyl malonate
-
Ammonium bicarbonate (NH₄HCO₃)
-
-
Procedure:
-
In a round-bottom flask, combine furfural (1.0 equivalent), diethyl malonate (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).
-
Heat the reaction mixture at 90°C for 1 hour with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or vacuum distillation.
-
Protocol 2: Synthesis of this compound using Immobilized Gelatine
This protocol is based on the work of Desai et al.[2]
-
Reagents and Materials:
-
Furfural
-
Diethyl malonate
-
Immobilized Gelatine on a polymeric support (e.g., Immobead IB-350)
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
-
Procedure:
-
In a flask, suspend the immobilized gelatine in DMSO.
-
Add furfural (1 equivalent) and diethyl malonate (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter to recover the immobilized gelatine catalyst. The catalyst can be washed with solvent and reused.
-
Extract the product from the DMSO solution using hexane (3 x volume of DMSO).
-
Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO.
-
Dry the hexane layer over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to yield the product.
-
Visualizing Reaction Pathways and Workflows
Knoevenagel Condensation: General Mechanism
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow for Immobilized Gelatine Catalysis
Caption: Experimental workflow for the synthesis and purification of this compound using an immobilized catalyst.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
Technical Support Center: Furfural Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion and other common issues encountered during the acid-catalyzed dehydration of xylose to furfural.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low furfural yield?
Low furfural yield is typically caused by one or more of the following factors: suboptimal reaction conditions (temperature, time, pressure), catalyst deactivation, presence of inhibitors in the feedstock, and competing side reactions that consume either the xylose reactant or the furfural product.[1][2][3][4] Undesirable side reactions include the condensation of furfural with xylose or the formation of resins and humins, which are degradation products.[1][5]
Q2: How does temperature affect furfural conversion?
Temperature is a critical parameter. While higher temperatures generally increase the rate of xylose dehydration to furfural, they also accelerate the rate of degradation reactions.[3][4][6] Finding the optimal temperature is key to maximizing yield. For instance, in one study, increasing the temperature from 160°C to 170°C improved the furfural yield, but a further increase to 180°C resulted in a lower yield due to increased degradation.[7]
Q3: Can the feedstock itself be a source of problems?
Yes. Feedstock derived from lignocellulosic biomass can contain various inhibitory compounds generated during pretreatment, such as acetic acid, formic acid, and phenolic compounds.[1][8] These substances can interfere with the catalytic process and reduce yield.[8][9][10]
Q4: My reaction has turned very dark, and a solid precipitate has formed. What is happening?
This is a strong indication of humin formation. Humins are dark, polymeric byproducts formed from the degradation and condensation of sugars and furfural, especially under harsh acidic and high-temperature conditions.[6][11] Their formation represents a significant loss of both reactant and product, directly causing low conversion.
Troubleshooting Guide: Low Furfural Conversion
Use the following section to diagnose and resolve specific issues during your experiment.
Issue 1: Conversion is low, and unreacted xylose remains.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Temperature | Verify the reaction temperature is within the optimal range for your specific catalyst and solvent system. Dehydration is an endothermic reaction, and insufficient temperature leads to slow conversion.[3][4] | Gradually increase the reaction temperature in increments (e.g., 5-10°C) and analyze the yield at each step to find the optimum. Be aware that excessive temperature can promote byproduct formation.[6][7] |
| Insufficient Reaction Time | Analyze aliquots of the reaction mixture at different time points to determine if the reaction has reached completion. | Increase the reaction time. Monitor the concentration of furfural and xylose over time to identify the point of maximum yield before degradation reactions become dominant.[12] |
| Catalyst Inactivity | If using a solid catalyst, check for signs of deactivation (e.g., coking, changes in surface area). For homogeneous catalysts, verify the concentration and acidity. | For solid catalysts, consider regeneration (e.g., calcination to remove coke). For homogeneous acid catalysts, ensure the correct concentration is used. Increasing catalyst loading can also improve conversion.[13] |
| Poor Mixing | In heterogeneous reactions (solid catalyst, biphasic system), ensure adequate agitation to overcome mass transfer limitations. | Increase the stirring rate. Ensure the reactor design promotes efficient contact between reactants and the catalyst surface. |
Issue 2: Xylose conversion is high, but furfural yield is low.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Furfural Degradation | Observe the reaction mixture for darkening color or solid precipitation (humin formation). This indicates that furfural is being lost to side reactions.[6] | Lower the reaction temperature or reduce the reaction time to minimize the window for degradation.[12] |
| Condensation Reactions | The presence of humins suggests condensation between furfural and xylose or self-condensation of furfural.[1][5] | Employ a biphasic reaction system (e.g., water-toluene, water-MIBK) to continuously extract furfural from the aqueous phase where the reaction occurs.[5] This protects it from degradation and condensation. |
| Presence of Inhibitors | Analyze the feedstock for known inhibitors like formic acid, acetic acid, or phenolic compounds.[1][8] | Purify the feedstock before the reaction. Detoxification methods can include overliming or treatment with activated carbon. |
| Excessive Catalyst Concentration | Very high acid concentrations can aggressively promote degradation and condensation reactions alongside the desired dehydration.[5] | Optimize the catalyst concentration. A study showed that increasing formic acid concentration from 5 to 10 g/L significantly boosted yield, but further increases may not be beneficial.[13] |
Data on Reaction Parameters
The following tables summarize quantitative data from various studies, illustrating the impact of different parameters on furfural yield.
Table 1: Effect of Catalyst and Temperature on Furfural Yield from Xylose
| Catalyst System | Temperature (°C) | Time | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| Dilute Sulfuric Acid | 153 | 5 h | - | ~50 | [1] |
| Formic Acid (10 g/L) | 180 | - | - | 74 | [13] |
| 5Fe-ACs (solid) | 160 | 3 h | 89 | 47 | [7] |
| 5Fe-ACs (solid) | 170 | 2 h | - | 50 | [7] |
| 5Fe-ACs (solid) | 170 | 3 h | 92 | 57 | [7] |
| 5Fe-ACs (solid) | 180 | 1.5 h | 99 | 39 | [7] |
| Dual-acid (Formic/AlCl₃) | 180 | 15 min | - | 92.2 | [6] |
Table 2: Effect of Inhibitors on Fermentation (Illustrative of Inhibitory Impact)
| Inhibitor | Concentration (g/L) | Impact on Ethanol Production | Reference |
| Furfural | 4 | Reduced from 9.4% to 4.8% (w/v) | [14] |
| Furfural | 5 | Reduced from 9.4% to 3.7% (w/v) | [14] |
| Furfural | 6 | Reduced from 9.4% to 1.4% (w/v) | [14] |
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Furfural Synthesis
This protocol describes a typical batch reaction for converting xylose to furfural.
-
Reactor Setup: A 3-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is used as the reactor.[11]
-
Charging Reactants: Add the desired volume of solvent (e.g., water, DMSO) to the flask.[11]
-
Add the xylose substrate and the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) to the solvent.[11] For biphasic systems, add the immiscible organic solvent (e.g., methyl isobutyl ketone - MIBK).[7]
-
Reaction: Heat the mixture to the target temperature (e.g., 160-180°C) with constant stirring.[7]
-
Sampling: At predetermined time intervals, withdraw small aliquots of the reaction mixture for analysis. Quench the reaction in the aliquot immediately by cooling in an ice bath.
-
Analysis: Filter the samples (if a solid catalyst or humins are present) using a 0.45 μm syringe filter.[15] Analyze the filtrate for xylose and furfural concentrations using HPLC.
Protocol 2: Quantification of Furfural by HPLC
This protocol provides a standard method for analyzing furfural concentration.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is required.[16]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and deionized water (e.g., 5% acetonitrile / 95% water).[17] The flow rate is typically set around 0.5-1.0 mL/min.
-
Detection: Furfural is detected by UV absorbance, typically at a wavelength of 274-280 nm.
-
Standard Preparation: Prepare a stock solution of pure furfural in the mobile phase.[18] Perform serial dilutions to create a set of calibration standards with known concentrations (e.g., 10, 25, 50, 100 mg/L).
-
Calibration: Inject the standard solutions into the HPLC and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered and appropriately diluted reaction samples. Determine the peak area for furfural and calculate its concentration using the calibration curve.[15]
Visualizations
Caption: Troubleshooting workflow for low furfural conversion.
Caption: Simplified reaction pathway for furfural production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Approach to Dehydration of Xylose to 2-Furfuraldehyde Using a Mesoporous Niobium-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catalytic conversion of diformylxylose to furfural in biphasic solvent systems [frontiersin.org]
- 6. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Inhibitors in Lignocellulosic Slurries and Determination of Their Effect on Hydrocarbon-Producing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biomass Conversion Inhibitors Furfural and 5-Hydroxymethylfurfural Induce Formation of Messenger RNP Granules and Attenuate Translation Activity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sid.ir [sid.ir]
- 15. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
- 16. researchgate.net [researchgate.net]
- 17. Method Development for Leachable Furfural Determination in Wood-Based Panels by HPLC-Uv System | Scientific.Net [scientific.net]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Products from Diethyl Malonate Reactions
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted diethyl malonate from your reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see a significant amount of starting material (diethyl malonate) in my crude NMR/GC-MS. What is the most straightforward removal method?
A1: The optimal method depends on the properties of your product.
-
For thermally stable products with a boiling point significantly different from diethyl malonate (199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective method. [1][2][3] This is a scalable purification technique suitable for large quantities.
-
If your product is not volatile or is thermally sensitive, a basic wash followed by column chromatography is recommended.
Q2: Can I remove unreacted diethyl malonate with a simple aqueous wash?
A2: A simple water wash is generally ineffective for removing diethyl malonate as it has limited water solubility. However, washing with a dilute basic solution can be effective.
Q3: What type of basic solution should I use for washing, and are there any risks?
A3: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often sufficient.[4][5][6] The weakly acidic nature of the α-protons on diethyl malonate (pKa ≈ 13) allows for its deprotonation by these bases, forming a water-soluble sodium salt that can be removed in the aqueous phase.
Caution: Using a strong base like sodium hydroxide (NaOH) or prolonged exposure to even weaker bases can lead to the hydrolysis of your ester product, especially if your product is also an ester.[4] It is recommended to perform the wash quickly and at a low temperature.
Q4: My product is also an ester. Will a basic wash hydrolyze it?
A4: There is a risk of hydrolysis. To minimize this:
-
Use a mild base like sodium bicarbonate.
-
Keep the wash time brief (a few minutes).[4]
-
Perform the wash at a low temperature (e.g., in an ice bath).
-
Immediately after the basic wash, wash with brine to remove any residual base.[4]
Q5: When is column chromatography the best option?
A5: Column chromatography is ideal for:
-
Small-scale reactions.
-
When the product and diethyl malonate have very similar boiling points.
-
When other impurities are also present.
-
Purification of thermally sensitive compounds.
A solvent system such as a mixture of hexanes, dichloromethane, and ethyl acetate can provide good separation.[7]
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can provide very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close. | Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C. |
| Basic Aqueous Wash | Conversion of diethyl malonate to its water-soluble salt. | - Quick and simple procedure.- Removes acidic impurities. | - Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | - High resolution separation.- Applicable to a wide range of compounds.- Can remove multiple impurities simultaneously. | - Can be time-consuming and labor-intensive.- Requires significant amounts of solvent.- Less practical for very large scales. | Small to medium scale purification, thermally sensitive compounds, or when distillation and washing are ineffective.[7] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing : Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[5][6] Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved gas (CO₂).
-
Separation : Allow the layers to separate and drain the aqueous (bottom) layer.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.[4]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl malonate. Repeat the wash if necessary.
Protocol 2: Removal by Fractional Distillation
-
Setup : Assemble a fractional distillation apparatus. For pressures below atmospheric, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the expected boiling point difference.
-
Distillation : Heat the crude product in the distillation flask.[2]
-
Fraction Collection : Collect the fraction corresponding to the boiling point of diethyl malonate first.[3] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.
-
Analysis : Confirm the purity of the collected product fraction by an appropriate analytical method.
Protocol 3: Removal by Column Chromatography
-
Stationary Phase : Pack a chromatography column with silica gel.
-
Mobile Phase : Choose an appropriate solvent system. A good starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexanes or a ternary mixture such as hexanes/CH₂Cl₂/EtOAc.[7]
-
Loading : Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.
-
Elution : Run the column, collecting fractions.
-
Monitoring : Monitor the fractions by thin-layer chromatography (TLC) to identify which contain your product and which, if any, contain diethyl malonate.
-
Concentration : Combine the pure product fractions and remove the solvent under reduced pressure.
Visualization of Experimental Workflow
Caption: Workflow for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Preventing polymerization during Diethyl furfurylidenemalonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethyl furfurylidenemalonate, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: Unwanted polymerization during the synthesis of this compound, which is typically achieved through a Knoevenagel condensation of furfural and diethyl malonate, can stem from two main sources:
-
Furfural Instability: Furfural, a key reactant, is inherently unstable and can undergo self-polymerization, especially under acidic or basic conditions and at elevated temperatures. This leads to the formation of dark, resinous materials.
-
Side Reactions: The desired product, this compound, is an α,β-unsaturated compound, making it susceptible to subsequent Michael addition reactions with the diethyl malonate carbanion. This can lead to the formation of oligomers and polymers.
Q2: What type of catalyst is recommended to minimize side reactions?
A2: The Knoevenagel condensation is base-catalyzed. To minimize side reactions, it is crucial to use a mild base. Strong bases can promote the self-condensation of furfural and other undesirable side reactions. Commonly recommended catalysts include:
-
Primary and secondary amines, such as piperidine or diethylamine.
-
Ammonium salts like ammonium acetate or ammonium bicarbonate.
-
Heterogeneous catalysts can also be employed for easier removal and potentially higher selectivity.
Q3: How does temperature affect the synthesis and the likelihood of polymerization?
A3: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly accelerate the rate of furfural polymerization. It is generally recommended to conduct the reaction at or near room temperature to minimize the formation of polymeric byproducts.
Q4: Are there any additives that can be used to prevent polymerization?
A4: Yes, polymerization inhibitors can be added to the reaction mixture to suppress the unwanted polymerization of furfural. These are typically radical scavengers.
| Inhibitor Class | Examples | Typical Concentration |
| Phenylenediamines | Dialkylphenylenediamines | 5 - 1000 ppm |
| Quinoline Derivatives | Quinoline, 2-methylquinoline | 0.01 - 0.50% |
| Phenolic Compounds | Hydroquinone, Butylated hydroxytoluene (BHT) | Varies, often used in catalytic amounts |
Q5: How can I monitor the progress of the reaction and detect the formation of byproducts?
A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can also help in the detection of the desired product as well as any significant byproducts. The formation of a dark, viscous residue is a visual indicator of significant polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark and viscous, low yield of desired product. | 1. Polymerization of Furfural: Reaction temperature is too high, or the catalyst is too strong. 2. Extended Reaction Time: Leaving the reaction for too long can promote side reactions. | 1a. Temperature Control: Maintain the reaction temperature at or below room temperature. 1b. Catalyst Selection: Use a mild base catalyst such as piperidine or ammonium acetate. 2. Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time and stop the reaction once the starting material is consumed. |
| Formation of a significant amount of a higher molecular weight byproduct. | Michael Addition Side Reaction: The product is reacting further with diethyl malonate. | 1. Stoichiometry Control: Use a slight excess of furfural relative to diethyl malonate to ensure the complete consumption of the malonate carbanion. 2. Catalyst Choice: A less basic catalyst may reduce the concentration of the reactive enolate, disfavoring the Michael addition. |
| Reaction is slow or does not go to completion. | 1. Inactive Catalyst: The catalyst may be old or impure. 2. Insufficient Catalyst: The amount of catalyst may be too low. 3. Presence of Water: Water can inhibit the reaction. | 1. Use Fresh Catalyst: Ensure the catalyst is of high purity and stored correctly. 2. Optimize Catalyst Loading: Experiment with slightly increasing the catalyst concentration. 3. Anhydrous Conditions: Use dry solvents and reagents. The removal of water formed during the reaction (e.g., using a Dean-Stark apparatus) can also drive the reaction to completion.[1] |
| Difficulty in purifying the final product from polymeric material. | Significant Polymerization Occurred: The purification process is complicated by the presence of high molecular weight, tarry substances. | 1. Prevention is Key: Focus on optimizing the reaction conditions to minimize polymer formation in the first place. 2. Purification Strategy: Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. In cases of severe polymerization, trituration with a non-polar solvent might help to precipitate the polymer, allowing for the recovery of the product from the solution. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
Furfural (freshly distilled)
-
Diethyl malonate
-
Piperidine (or another suitable mild base catalyst)
-
Ethanol (anhydrous)
-
Polymerization inhibitor (optional, e.g., hydroquinone)
-
Standard laboratory glassware
-
Stirring apparatus
-
Temperature control system (e.g., water bath)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
-
If using, add a catalytic amount of a polymerization inhibitor (e.g., a small crystal of hydroquinone).
-
Add freshly distilled furfural (1.0 - 1.1 eq) to the solution.
-
While stirring, add a catalytic amount of piperidine (e.g., 0.05 - 0.1 eq) dropwise to the reaction mixture.
-
Maintain the reaction temperature at room temperature (or as optimized) and stir the mixture.
-
Monitor the reaction progress by TLC until the furfural spot disappears.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with dilute acid (to remove the piperidine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Logical Workflow for Troubleshooting Polymerization
The following diagram illustrates a logical workflow for identifying and addressing polymerization issues during the synthesis of this compound.
A flowchart for troubleshooting polymerization issues.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the intended Knoevenagel condensation pathway and the competing polymerization and side reactions.
Knoevenagel condensation and potential side reactions.
References
Technical Support Center: Analysis of Impurities in Diethyl Furfurylidenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl furfurylidenemalonate. The following sections address common issues related to impurity analysis during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Based on its synthesis via the Knoevenagel condensation, the most probable impurities are unreacted starting materials:
-
Furfural: An aldehyde that can be present if the reaction has not gone to completion.
-
Diethyl malonate: An active methylene compound that can also remain if not fully consumed in the reaction.
Q2: Why is it important to control the levels of these impurities?
A2: The presence of unreacted starting materials can have significant downstream consequences:
-
Furfural: Residual furfural can be detrimental in subsequent polymerization reactions, potentially acting as a chain terminator or leading to undesired side reactions, which can affect the polymer's molecular weight and properties. In the context of drug development, reactive aldehydes like furfural can participate in unwanted reactions, leading to the formation of new, uncharacterized impurities in active pharmaceutical ingredients (APIs).
-
Diethyl malonate: Unreacted diethyl malonate can interfere with subsequent synthetic steps where precise stoichiometry is crucial. Its presence can lead to the formation of byproducts, reducing the yield and purity of the desired product.
Q3: What analytical techniques are recommended for impurity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of this compound and the levels of unreacted furfural and diethyl malonate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is excellent for structural confirmation of the final product and for identifying and quantifying impurities without the need for individual impurity standards (qNMR).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | 1. Mobile phase pH is inappropriate. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH slightly. 2. Replace the HPLC column. 3. Reduce the injection volume or dilute the sample. |
| Co-elution of furfural and the solvent front. | The mobile phase is too non-polar, causing early elution of the polar furfural. | Increase the polarity of the mobile phase (e.g., increase the percentage of the aqueous component). |
| Inconsistent retention times. | 1. Fluctuations in column temperature. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a constant temperature. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase and ensure accurate mixing. |
| Low sensitivity for diethyl malonate. | Diethyl malonate has a weak UV chromophore. | If sensitivity is critical, consider a different detection method like refractive index (RI) or derivatization. For routine analysis, ensure the detector wavelength is optimized. |
Sample Purity Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of residual furfural (>1%). | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature. 2. Optimize the purification process (e.g., recrystallization solvent, number of washes). |
| Significant amount of unreacted diethyl malonate detected. | 1. Incorrect stoichiometry of reactants. 2. Incomplete reaction. | 1. Ensure precise measurement of starting materials. 2. Consider using a slight excess of furfural to drive the reaction to completion. |
| Presence of unknown peaks in the chromatogram. | 1. Side reactions during synthesis. 2. Degradation of the product. | 1. Use GC-MS or LC-MS to identify the unknown impurities. 2. Review the reaction conditions to minimize side product formation. 3. Store the product under appropriate conditions (e.g., protected from light and heat). |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the simultaneous quantification of this compound, furfural, and diethyl malonate.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 10 20 80 15 20 80 15.1 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (for this compound and furfural) and 220 nm (for diethyl malonate if higher sensitivity is needed).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 25 mL of acetonitrile to prepare a 1 mg/mL solution.
Quantitative Data Summary (Representative)
| Compound | Retention Time (min) | Typical Concentration in Final Product |
| Furfural | ~3.5 | < 0.5% |
| Diethyl Malonate | ~5.2 | < 1.0% |
| This compound | ~12.8 | > 98% |
Protocol 2: Impurity Identification and Quantification by ¹H NMR Spectroscopy
This protocol allows for the identification and quantification of the main component and key impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identification: Compare the chemical shifts of the signals in the sample spectrum with the known chemical shifts of this compound, furfural, and diethyl malonate.
-
Quantification: Integrate the characteristic signals for each compound. The molar ratio can be determined by normalizing the integrals to the number of protons they represent.
-
¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| This compound | =CH- | ~7.6 | s | 1H |
| Furan-H | ~7.5 | d | 1H | |
| Furan-H | ~6.8 | d | 1H | |
| Furan-H | ~6.5 | dd | 1H | |
| -OCH₂CH₃ | ~4.3 | q | 4H | |
| -OCH₂CH₃ | ~1.3 | t | 6H | |
| Furfural (Impurity) | -CHO | ~9.7 | s | 1H |
| Furan-H | ~7.7 | d | 1H | |
| Furan-H | ~7.3 | d | 1H | |
| Furan-H | ~6.6 | dd | 1H | |
| Diethyl malonate (Impurity) | -CH₂- | ~3.4 | s | 2H |
| -OCH₂CH₃ | ~4.2 | q | 4H | |
| -OCH₂CH₃ | ~1.2 | t | 6H |
Visualizations
Caption: Experimental workflow for synthesis and impurity analysis.
Caption: Formation pathway of product and potential impurities.
Technical Support Center: Recrystallization of Diethyl Furfurylidenemalonate
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Diethyl furfurylidenemalonate. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue for compounds with low melting points like this compound (m.p. ~38°C). This often occurs when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains fully dissolved until the solution has cooled to a lower temperature.
-
Lower the Crystallization Temperature: If using a solvent system, you can add slightly more of the "good" solvent to lower the saturation point, encouraging crystallization to begin at a cooler temperature.
-
Slow Cooling: Avoid rapid cooling. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Solvent Selection: The chosen solvent or solvent pair may not be ideal. Consider a solvent with a lower boiling point.
Q2: No crystals are forming, even after the solution has cooled. What is the problem?
A2: A lack of crystal formation is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation process has not initiated.
-
Insufficient Supersaturation: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inducing Nucleation:
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide a surface for crystal growth.
-
Supercooling: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low recovery can be frustrating. Here are some potential causes and solutions:
-
Excessive Solvent: As mentioned above, using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Concentrate the filtrate and attempt to recover a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: The recrystallized product is still colored or appears impure. What went wrong?
A4: If your final product is not the expected colorless to pale yellow solid, it may still contain impurities.
-
Insoluble Impurities: If you observed solid material in your hot solution that was not your product, a hot filtration step should have been performed to remove it.
-
Colored Impurities: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored compounds. Be aware that activated charcoal can also adsorb some of your product, potentially reducing your yield.
-
Ineffective Solvent: The solvent system you chose may not be effective at leaving the impurities dissolved in the mother liquor. You may need to experiment with different solvents.
Frequently Asked Questions (FAQs)
Q: What is the melting point of this compound?
A: The melting point of this compound is approximately 38°C. This low melting point is a key factor to consider during recrystallization.
Q: What are some suitable solvents for the recrystallization of this compound?
A: Based on its structure (an ester with a furan ring), polar aprotic solvents or solvent pairs are likely to be effective.[1] Common choices for similar esters include ethanol, ethyl acetate, or a mixed solvent system like ethanol/water.[2] The principle of "like dissolves like" suggests that solvents with ester groups or those capable of hydrogen bonding with the ester's oxygen atoms would be good candidates.
Q: How do I choose the right solvent?
A: The ideal recrystallization solvent will dissolve this compound well at high temperatures but poorly at low temperatures. You can perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q: Is it better to use a single solvent or a solvent pair?
A: For low-melting-point compounds, a solvent pair (e.g., ethanol and water) can be advantageous.[3] One solvent should be a "good" solvent in which the compound is highly soluble, and the other a "poor" solvent in which it is much less soluble. This allows for fine-tuning of the solubility to induce crystallization.
Quantitative Data Summary
| Parameter | Value/Solvent System | Notes |
| Melting Point | ~38 °C | Low melting point requires careful temperature control to avoid oiling out. |
| Appearance | Colorless to yellowish liquid or pale yellow solid | The goal of recrystallization is often to obtain a pure, crystalline solid. |
| Potential Recrystallization Solvents | ||
| Ethanol | Good starting solvent | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. |
| Ethyl Acetate | Potential good solvent | As an ester itself, it follows the "like dissolves like" principle. |
| Ethanol/Water | Recommended solvent pair | Ethanol acts as the "good" solvent, and water as the "poor" solvent to induce precipitation.[2] |
| Acetone | Potential good solvent | A polar aprotic solvent that may be effective.[1] |
Experimental Protocols
Method 1: Single Solvent Recrystallization (Using Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to dry completely.
Method 2: Solvent Pair Recrystallization (Using Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Poor Solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a moment.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
References
Validation & Comparative
A Comparative Guide to Michael Acceptors: Diethyl Furfurylidenemalonate vs. Ethyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is integral to synthetic chemistry and drug development. The choice of the Michael acceptor is critical, influencing reaction kinetics, yield, and the profile of side products. This guide provides an objective comparison between two noteworthy Michael acceptors: diethyl furfurylidenemalonate and ethyl cyanoacrylate. While direct comparative studies are limited, this document synthesizes available data and provides hypothetical experimental protocols for a direct comparison.
General Reaction Mechanism: The Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction is typically mediated by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion.
Caption: General mechanism of the Michael addition reaction.
Performance Comparison: this compound vs. Ethyl Cyanoacrylate
Due to a lack of direct comparative studies in the literature, the following table presents a qualitative comparison based on the known chemical properties of each acceptor. A proposed experimental setup for generating quantitative comparative data is provided in the subsequent section.
| Feature | This compound | Ethyl Cyanoacrylate |
| Structure | Contains a furan ring and two ester groups. | Contains a nitrile and an ester group. |
| Reactivity | Moderately reactive Michael acceptor. | Highly reactive Michael acceptor.[1] |
| Key Side Reactions | Reversible Michael addition. | Rapid anionic polymerization , especially with strong bases or nucleophiles.[2][3] |
| Typical Catalysts | Basic catalysts such as sodium ethoxide, DBU, or organocatalysts. | Weak bases are sufficient to initiate reaction; prone to polymerization with stronger bases.[2][3] |
| Handling Considerations | Relatively stable. | Highly susceptible to moisture-induced polymerization; requires storage with stabilizers. |
| Potential Applications | Synthesis of complex heterocyclic compounds and functionalized malonates. | Used in the formulation of instant adhesives and in medical applications as a tissue adhesive.[4] In organic synthesis, its high reactivity can be harnessed for rapid bond formation, but requires careful control to avoid polymerization. |
Experimental Protocols
The following are representative experimental protocols for Michael addition reactions involving this compound and ethyl cyanoacrylate. A protocol for a direct comparative study is also proposed.
Protocol 1: Michael Addition of Diethyl Malonate to this compound
Objective: To synthesize tetraethyl 2-(furan-2-ylmethyl)propane-1,1,3,3-tetracarboxylate.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (0.1 eq)
-
Anhydrous ethanol (solvent)
-
Hydrochloric acid (1 M for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol at room temperature, add diethyl malonate dropwise with stirring.
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aza-Michael Addition of a Secondary Amine to Ethyl Cyanoacrylate
Objective: To synthesize the corresponding β-amino ester.
Materials:
-
Ethyl cyanoacrylate (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.1 eq)
-
Anhydrous dichloromethane (solvent)
Procedure:
-
Dissolve ethyl cyanoacrylate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the secondary amine dropwise to the cooled solution with vigorous stirring. The high reactivity of ethyl cyanoacrylate necessitates slow addition to control the exothermic reaction and minimize polymerization.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel, using a non-polar eluent to minimize product decomposition on the stationary phase.
Proposed Protocol for Comparative Kinetic Analysis
Objective: To compare the reaction rates of this compound and ethyl cyanoacrylate with a common Michael donor under identical conditions.
Materials:
-
This compound
-
Ethyl cyanoacrylate
-
Michael donor (e.g., diethyl malonate or a thiol like 1-dodecanethiol)
-
Catalyst (e.g., DBU for malonate, or a mild amine for thiol)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., acetonitrile or THF)
Procedure:
-
Prepare stock solutions of each reactant, catalyst, and the internal standard in the chosen anhydrous solvent.
-
In separate reaction vessels maintained at a constant temperature, initiate the reactions by adding the catalyst to a mixture of the Michael acceptor and donor.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench them immediately (e.g., with a dilute acid).
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and products relative to the internal standard.
-
Plot the concentration of the Michael acceptor versus time for both reactions to determine the initial reaction rates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathway and a typical experimental workflow for a Michael addition reaction.
Caption: Key steps in a base-catalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition.
Conclusion
Both this compound and ethyl cyanoacrylate serve as effective Michael acceptors, each with distinct characteristics. Ethyl cyanoacrylate exhibits significantly higher reactivity, which can be advantageous for rapid reactions but presents a considerable challenge due to its propensity for anionic polymerization.[2][3] This side reaction can be difficult to control, especially with strong nucleophiles or basic catalysts.
In contrast, this compound offers a more moderate and potentially more controllable reactivity profile. While it may require stronger catalysts or longer reaction times, the risk of unwanted polymerization is substantially lower.
The choice between these two acceptors will ultimately depend on the specific requirements of the synthesis. For applications where rapid bond formation is paramount and conditions can be meticulously controlled to mitigate polymerization, ethyl cyanoacrylate may be suitable. For syntheses requiring greater control, milder conditions, and where the avoidance of polymerization is critical, this compound presents a more robust alternative. Further quantitative comparative studies are warranted to fully elucidate the kinetic and synthetic trade-offs between these two reagents.
References
A Comparative Guide to Catalysts for Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated compounds. These products are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[1][2] The choice of catalyst is paramount to the efficiency, selectivity, and environmental footprint of this reaction. This guide provides a comparative overview of various catalysts employed for the Knoevenagel condensation, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection.
Catalyst Performance: A Comparative Analysis
The efficacy of a catalyst in the Knoevenagel condensation is typically evaluated based on reaction time, product yield, and the mildness of the reaction conditions. A wide array of catalysts, including homogeneous, heterogeneous, and biocatalysts, have been explored. Heterogeneous catalysts are often favored for their ease of separation, reusability, and potential for more environmentally friendly processes.[3][4][5]
Below is a summary of the performance of selected catalysts in the Knoevenagel condensation between benzaldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate.
| Catalyst Type | Catalyst | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| Heterogeneous | ||||||||
| Metal Oxide | 1CaO–1.5MgO (BMO-1) | Malononitrile | Water | RT | 10 min | 98 | Up to 5 cycles | [6] |
| ZnO | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 | - | [7][8] | |
| Mixed-Metal Phosphate | MALPO | Benzaldehyde | Ethanol | 60 | 30 min | 99 | Multiple cycles | [3] |
| Metal-Organic Framework (MOF) | MOF-NH2 | Malononitrile | DMF | 80 | 4.5 h | >98 | At least 5 cycles | [9][10] |
| Coordination Polymer | Bifunctional Cu-MOF | Malononitrile | Methanol | 60 | 15 min | >90 | - | [11] |
| Homogeneous | ||||||||
| Amine | Piperidine | Acetylacetone | Methanol | - | - | - | Not typically recycled | [12] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Various | Water/Solvent-free | RT | - | Excellent | - | [1] | |
| Ionic Liquid | [Bmim][OAc] | Ethyl Cyanoacetate | Water | 60 | 1 h | High | Up to 5 cycles | [13] |
| Acid | Boric Acid | Malononitrile | Aqueous Ethanol | RT | 15 min | 95 | - | [14] |
| Biocatalyst | ||||||||
| Enzyme | Porcine Pancreas Lipase (PPL) | 1,3-dihydroindol-2-one & Aromatic Aldehydes | Toluene | 60 | 12 h | 75-96.6 | - | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for heterogeneous, homogeneous, and biocatalytic Knoevenagel condensations.
Heterogeneous Catalysis: Using 1CaO–1.5MgO (BMO-1)[6]
-
Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors and NaOH for precipitation.
-
Reaction Setup: In a 50 mL round-bottom flask, mix the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.
-
Catalyst Addition: Add 0.05 g of the BMO-1 catalyst to the reaction mixture.
-
Reaction Monitoring: Vigorously stir the mixture at 800 rpm and monitor the reaction progress using thin-layer chromatography (TLC) with a 1:9 ethyl acetate and petroleum ether eluent.
-
Work-up: Upon completion, filter the solid product along with the catalyst and wash several times with water. The catalyst can be recovered, washed, dried, and reused for subsequent reactions.
Homogeneous Catalysis: Using Boric Acid[14]
-
Reaction Setup: Dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature in a suitable flask.
-
Catalyst Addition: Add 10 mol% of boric acid to the solution.
-
Reaction: Stir the solution on a magnetic stirrer at room temperature.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC using a mixture of 10 parts ethyl acetate and 1 part hexane.
-
Work-up: Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve extraction and solvent evaporation.
Biocatalysis: Using Porcine Pancreas Lipase (PPL)[15]
-
Reaction Setup: In a reaction vessel, combine the 1,3-dihydroindol-2-one substrate, the aromatic aldehyde, and the porcine pancreas lipase (PPL) in a suitable organic solvent like toluene.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 60°C) with stirring for a specified duration (e.g., 12 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Work-up: After the reaction, the enzyme can be separated by filtration. The product is then isolated from the filtrate, typically by evaporation of the solvent, and may be further purified by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
To visualize the processes involved in a catalyzed Knoevenagel condensation, the following diagrams illustrate a general experimental workflow and the catalytic cycle.
Caption: General experimental workflow for a Knoevenagel condensation reaction.
Caption: Catalytic cycle of a base-catalyzed Knoevenagel condensation.[16][17]
Conclusion
The selection of a catalyst for the Knoevenagel condensation is a critical decision that influences reaction efficiency, cost-effectiveness, and environmental impact. Heterogeneous catalysts, such as mixed metal oxides and MOFs, offer significant advantages in terms of reusability and operational simplicity.[3][9] Homogeneous catalysts, including amines and ionic liquids, can also provide excellent yields under mild conditions.[1][13] The emergence of biocatalysts like lipases presents a green alternative, expanding the toolkit for sustainable chemical synthesis.[15] This guide provides a starting point for researchers to compare different catalytic systems and select the most appropriate one for their specific application, balancing the need for high performance with the principles of green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. mdpi.com [mdpi.com]
- 4. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR Validation of Diethyl Furfurylidenemalonate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of Diethyl furfurylidenemalonate, a valuable building block in organic synthesis. We present supporting predicted experimental data and detailed protocols to illustrate the power of 2D NMR in providing unequivocal structural assignments.
The structural elucidation of organic compounds is a critical step in chemical research and development, ensuring the identity and purity of synthesized molecules. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to map out the complete covalent framework of a molecule through correlations between nuclear spins. This guide will delve into the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural validation of this compound.
A Head-to-Head Comparison: 2D NMR vs. Alternative Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable for determining molecular weight and functional groups, they often fall short in providing a complete picture of atomic connectivity. X-ray crystallography, though powerful for solid-state structure determination, is contingent on the ability to grow high-quality single crystals.[1] Computational methods for predicting NMR spectra are also gaining traction but often require experimental validation.[2][3] 2D NMR, on the other hand, directly probes the through-bond and through-space relationships between atoms in solution, making it a robust and versatile tool for structural analysis.[4][5]
| Technique | Strengths | Weaknesses |
| 2D NMR (COSY, HSQC, HMBC) | - Provides unambiguous atom-to-atom connectivity. - Determines both short- and long-range correlations. - Applicable to samples in solution. - Non-destructive. | - Requires larger sample amounts compared to MS. - Can be time-consuming to acquire and interpret complex spectra. - Sensitive to sample purity. |
| Mass Spectrometry (MS) | - High sensitivity, requires minimal sample. - Provides accurate molecular weight and elemental composition. - Fragmentation patterns can offer structural clues. | - Does not directly reveal the complete bonding framework. - Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | - Excellent for identifying functional groups. - Fast and requires minimal sample preparation. | - Provides limited information on the carbon skeleton. - Spectra can be complex and difficult to interpret fully. |
| X-ray Crystallography | - Provides the absolute 3D structure of a molecule in the solid state. | - Requires a suitable single crystal, which can be challenging to obtain. - The solid-state structure may not represent the solution-state conformation. |
| Computational Prediction | - Can aid in spectral assignment and prediction of properties. | - Predictions require experimental verification. - Accuracy is dependent on the computational method and basis set used.[2][3] |
Deciphering the Structure of this compound with 2D NMR
To illustrate the power of 2D NMR, we present a set of predicted data for this compound. The following tables summarize the expected ¹H and ¹³C chemical shifts and the key correlations observed in COSY, HSQC, and HMBC spectra.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HSQC Correlation |
| 1 | - | ~165 | - |
| 2 | - | ~120 | - |
| 3 | ~7.5 (s) | ~140 | 7.5 / 140 |
| 4 | - | ~115 | - |
| 5, 5' | 4.3 (q) | ~62 | 4.3 / 62 |
| 6, 6' | 1.3 (t) | ~14 | 1.3 / 14 |
| 7 | - | ~168 | - |
| 8 | ~7.0 (d) | ~112 | 7.0 / 112 |
| 9 | ~6.5 (dd) | ~112 | 6.5 / 112 |
| 10 | ~7.6 (d) | ~145 | 7.6 / 145 |
| 11 | - | ~150 | - |
Key Predicted 2D NMR Correlations for this compound
| COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |
| 4.3 (H5, 5') ↔ 1.3 (H6, 6') | 7.5 (H3) ↔ C1, C2, C4, C7, C11 |
| 7.0 (H8) ↔ 6.5 (H9) | 4.3 (H5, 5') ↔ C1, C6, 6' |
| 6.5 (H9) ↔ 7.6 (H10) | 1.3 (H6, 6') ↔ C5, 5' |
| 7.0 (H8) ↔ C9, C10, C11 | |
| 6.5 (H9) ↔ C8, C10, C11 | |
| 7.6 (H10) ↔ C8, C9, C11 |
These predicted correlations provide a roadmap for confirming the structure. The COSY spectrum reveals the coupling between the ethyl group protons (H5/H6) and the adjacent protons on the furan ring (H8/H9 and H9/H10). The HSQC spectrum directly links each proton to its attached carbon. Finally, the HMBC spectrum provides the crucial long-range connectivity information, linking the vinyl proton (H3) to the carbonyl carbons (C1, C7) and the furan ring carbons, and connecting the ethyl groups to their respective carbonyls.
Experimental Workflow for 2D NMR-Based Structure Validation
The following diagram outlines the typical workflow for validating a chemical structure using 2D NMR spectroscopy.
References
Furan-Based Michael Acceptors: A Comparative Analysis of Biological Activity
A deep dive into the biological efficacy of furan-based Michael acceptors, offering a comparative analysis of their performance backed by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Furan-containing compounds have garnered significant attention in medicinal chemistry due to their diverse therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[1] The furan scaffold is a versatile starting point for the design of novel therapeutics.[1][2] A particularly interesting class of furan derivatives is furan-based Michael acceptors. These compounds contain an electrophilic α,β-unsaturated carbonyl group that can react with nucleophilic residues in proteins, such as cysteine, leading to covalent modification and modulation of protein function.[3][4] This covalent targeting can offer advantages in terms of potency and duration of action.
This guide provides a comparative overview of the biological activity of a series of novel furan-based Michael acceptor analogs derived from 5-hydroxymethylfurfural (5-HMF). These compounds have been investigated for their potential as antisickling agents for the treatment of sickle cell disease (SCD).[3][4]
Comparative Biological Activity
A study by Omar et al. (2024) systematically modified the aldehyde group of 5-HMF into various Michael acceptor moieties, resulting in a series of compounds referred to as MMA compounds.[3][4] The primary biological activity assessed was the inhibition of red blood cell (RBC) sickling, a hallmark of SCD. The data reveals that the nature of the Michael acceptor significantly influences the antisickling activity.
| Compound | RBC Sickling Inhibition (%) at 2mM | RBC Sickling Inhibition (%) at 5mM |
| MMA-401 | 21 | 64 |
| MMA-402 | 15 | 45 |
| MMA-403 | 0 | 9 |
| MMA-407 | 12 | 13 |
| MMA-408 | Not Specified | Not Specified |
| MMA-409 | Not Specified | Not Specified |
| MMA-410 | Not Specified | Not Specified |
| MMA-411 | Not Specified | Not Specified |
| 5-HMF | Not Specified | Not Specified |
Table 1: In vitro antisickling activities of furan-based Michael acceptor (MMA) compounds compared to the parent compound 5-HMF. Data extracted from Omar et al. (2024).[3]
The parent compound, 5-HMF, an aromatic aldehyde, showed promise in earlier studies but was limited by the metabolic instability of its aldehyde group.[3][4] In contrast, the MMA compounds were designed to improve metabolic stability and engage in a different covalent interaction with hemoglobin.
Mechanism of Action: A Shift in Covalent Targeting
The study revealed a distinct difference in the mechanism of action between 5-HMF and the MMA compounds. While 5-HMF forms a Schiff-base interaction with the αVal1 nitrogen of hemoglobin, the MMA compounds covalently modify the βCys93 residue.[3][4] This interaction with βCys93 is crucial for their antisickling activity. Furthermore, the MMA compounds demonstrated a dual mechanism of action by not only inhibiting sickling but also directly destabilizing the sickle hemoglobin polymer.[3][4]
Experimental Protocols
A summary of the key experimental protocols used to evaluate the biological activity of these furan-based Michael acceptors is provided below.
Red Blood Cell (RBC) Sickling Inhibition Assay
This assay is fundamental to assessing the potential of a compound to treat sickle cell disease.
Protocol Details:
-
Blood Collection: Whole blood is obtained from individuals with sickle cell anemia.
-
RBC Isolation: Red blood cells are isolated by centrifugation and washed with a buffered saline solution.
-
Incubation: A suspension of RBCs is incubated with the test compound (e.g., MMA derivatives) at varying concentrations (2mM and 5mM) for a specified period.
-
Deoxygenation: Sickling is induced by subjecting the RBCs to a deoxygenated environment.
-
Cell Fixation: The cells are fixed using a solution like formaldehyde to preserve their morphology.
-
Microscopic Analysis: The morphology of at least 200 cells per sample is observed under a light microscope.
-
Quantification: The percentage of sickled cells is determined, and the inhibition of sickling by the test compound is calculated relative to a control group.
Hemoglobin Modification Analysis
To confirm the covalent interaction with hemoglobin, reverse-phase high-performance liquid chromatography (RP-HPLC) is employed.
Protocol Details:
-
Hemolysate Preparation: RBCs are lysed to release hemoglobin.
-
Incubation: The hemolysate is incubated with the test compound.
-
RP-HPLC Analysis: The mixture is analyzed by RP-HPLC. A shift in the retention time of the hemoglobin peak after incubation with the test compound indicates a covalent modification and an increase in the mass of the protein.
Conclusion
The modification of the aldehyde group in 5-HMF to a Michael acceptor moiety has yielded a promising new class of furan-based compounds with potent antisickling activity. The data strongly suggests that the nature of the Michael acceptor is a critical determinant of biological efficacy. The dual mechanism of action, involving both covalent modification of βCys93 and direct destabilization of the sickle hemoglobin polymer, represents a significant advancement in the design of antisickling agents. Further investigation into the structure-activity relationships of these furan-based Michael acceptors is warranted to optimize their therapeutic potential.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diethyl Furfurylidenemalonate and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the Knoevenagel condensation stands as a cornerstone for carbon-carbon bond formation, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Diethyl furfurylidenemalonate, derived from the condensation of furfural and diethyl malonate, is a well-established reagent in this context. However, a range of alternative active methylene compounds offer distinct advantages in terms of reactivity, yield, and downstream applications. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison of Active Methylene Compounds in Knoevenagel Condensation with Furfural
The efficacy of the Knoevenagel condensation is significantly influenced by the nature of the active methylene compound. The following tables summarize the performance of this compound and its key alternatives in reactions with furfural under various catalytic conditions.
Table 1: Comparison of Yields and Reaction Times with Piperidine Catalysis
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | This compound | Piperidine (50 mol%) | Ethanol | 6 h | 88 | [1] |
| Malononitrile | Furfurylidene malononitrile | Piperidine (10 mol%) | Ethanol | 30 min | 86 | [2] |
| Ethyl Cyanoacetate | Ethyl furfurylidenecyanoacetate | Piperidine | Ethanol | 15 min | 96 | [1] |
Table 2: Comparison of Yields with Various Basic Catalysts
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | This compound | Ammonium Bicarbonate | None | 1 h | 100 (HPLC) | [3] |
| Malononitrile | Furfurylidene malononitrile | Sodium Bicarbonate | Water | 30 min | 81 | [1] |
| Ethyl Cyanoacetate | Ethyl furfurylidenecyanoacetate | DBU/Water | Water | 10 min | 95 | [4] |
| Malonic Acid | Furfurylidene malonic acid | Piperidinium Acetate | None | 3 h | >95 | [5] |
| Meldrum's Acid | 5-(furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | None | Water | 2 h | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its key alternatives are provided below.
Synthesis of this compound
-
Reagents: Furfural (1.0 eq), diethyl malonate (1.0 eq), piperidine (0.5 eq), ethanol.
-
Procedure: To a solution of furfural and diethyl malonate in ethanol, piperidine is added. The mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.[1]
Synthesis of Furfurylidene malononitrile
-
Reagents: Furfural (1.0 eq), malononitrile (1.0 eq), piperidine (0.1 eq), ethanol.
-
Procedure: Piperidine is added to a solution of furfural and malononitrile in ethanol. The reaction mixture is stirred at room temperature for 30 minutes. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield furfurylidene malononitrile.[2]
Synthesis of Ethyl furfurylidenecyanoacetate
-
Reagents: Furfural (1.0 eq), ethyl cyanoacetate (1.0 eq), piperidine, ethanol.
-
Procedure: To a mixture of furfural and ethyl cyanoacetate in ethanol, a catalytic amount of piperidine is added. The solution is stirred at room temperature for 15 minutes. The product is isolated by removal of the solvent and subsequent purification.[1]
Synthesis of 5-(furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Meldrum's Acid)
-
Reagents: Furfural (1.0 eq), Meldrum's acid (1.05 eq), water.
-
Procedure: A mixture of furfural and Meldrum's acid in water is stirred at 60°C for 2 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried.
Synthesis of Furfurylidene malonic acid (Doebner Modification)
-
Reagents: Furfural (1.0 eq), malonic acid (1.3 eq), piperidinium acetate (1.0 eq).
-
Procedure: A mixture of furfural, malonic acid, and piperidinium acetate is heated at 100°C for 3 hours. After cooling, the product is isolated and purified.[5]
Visualizing the Synthesis and Mechanisms
To further elucidate the chemical processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a comparative experimental workflow.
Caption: The general mechanism of the Knoevenagel condensation.
Caption: A generalized experimental workflow for the synthesis of furfurylidene derivatives.
Discussion of Alternatives
-
Diethyl Malonate: This is the traditional and a relatively less reactive active methylene compound. Reactions with diethyl malonate often require longer reaction times or stronger bases to achieve high yields.[1] However, the resulting this compound is a versatile intermediate for further transformations.
-
Malononitrile: Due to the strong electron-withdrawing nature of the two nitrile groups, malononitrile is highly reactive. This leads to significantly shorter reaction times and often high yields even with mild bases.[2] The resulting furfurylidene malononitrile is a useful precursor for the synthesis of various heterocyclic compounds.
-
Ethyl Cyanoacetate: Exhibiting reactivity between that of diethyl malonate and malononitrile, ethyl cyanoacetate offers a balance of stability and reactivity. It generally provides high yields in shorter reaction times compared to diethyl malonate.[1]
-
Meldrum's Acid: This cyclic ester is known for its high acidity and reactivity in Knoevenagel condensations. It can often react under milder conditions, sometimes even without a catalyst. The resulting product is a solid, which can simplify purification.
-
Malonic Acid (Doebner Modification): The use of malonic acid, typically in the presence of pyridine or piperidine, leads to the Knoevenagel condensation product which often undergoes in-situ decarboxylation to yield the corresponding α,β-unsaturated carboxylic acid.[5] This provides a direct route to important cinnamic acid derivatives.
Conclusion
The choice of an alternative to this compound in the Knoevenagel condensation with furfural is a strategic decision that depends on the desired reactivity, reaction conditions, and the intended application of the product. For rapid, high-yielding syntheses, malononitrile and ethyl cyanoacetate are excellent choices. Meldrum's acid offers the advantage of high reactivity under mild conditions, while the Doebner modification with malonic acid provides a direct pathway to valuable α,β-unsaturated carboxylic acids. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision for their specific synthetic challenges.
References
- 1. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
The Synthesis of Diethyl Furfurylidenemalonate: A Comparative Analysis of Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. This guide provides a detailed comparison of the theoretical and experimental yields of Diethyl furfurylidenemalonate, a valuable compound in various chemical syntheses. We will delve into the widely used Knoevenagel condensation reaction for its synthesis, providing a detailed experimental protocol and a comparative analysis of yields achieved under different catalytic conditions.
Understanding Yields: Theoretical vs. Experimental
The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of furfural with diethyl malonate. The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. In contrast, the experimental yield is the actual amount of product isolated and purified in a laboratory setting. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a critical measure of a reaction's efficiency.
The balanced chemical equation for the Knoevenagel condensation of furfural and diethyl malonate is:
C₅H₄O₂ (Furfural) + C₇H₁₂O₄ (Diethyl Malonate) → C₁₂H₁₄O₅ (this compound) + H₂O
Based on this stoichiometry, the reaction proceeds in a 1:1 molar ratio.
Comparative Yield Data
The following table summarizes the theoretical and reported experimental yields for the synthesis of this compound via Knoevenagel condensation.
| Catalyst/Method | Experimental Yield (%) | Theoretical Yield Calculation Basis | Reference |
| Ammonium Bicarbonate (NH₄HCO₃) | 80% (isolated yield) | Based on 1:1 molar ratio of furfural and diethyl malonate. | |
| Immobilized Gelatin | 85-89% | General yield for Knoevenagel condensation of aldehydes with diethyl malonate. | |
| DBU/Water Complex | Not specified for this specific reaction, but reported as an efficient catalyst. | - |
Note: The theoretical yield is calculated based on the limiting reactant. For a specific experiment, the exact masses of the reactants would be used for this calculation.
Experimental Protocol: Knoevenagel Condensation with Ammonium Bicarbonate
This protocol is adapted from a documented synthesis of this compound.
Materials:
-
Furfural
-
Diethyl malonate
-
Ammonium bicarbonate (NH₄HCO₃)
-
Solvent (e.g., ethanol or toluene)
-
Apparatus for heating and stirring (e.g., round-bottom flask, condenser, magnetic stirrer with hotplate)
-
Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve furfural (1.0 equivalent) and diethyl malonate (1.0 equivalent) in a suitable solvent.
-
Add a catalytic amount of ammonium bicarbonate (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a specified temperature (e.g., 90°C) and stir for a designated time (e.g., 1 hour) or until reaction completion is indicated by a technique like Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is typically subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
-
The final product is weighed, and the experimental yield is calculated.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A schematic overview of the synthesis process for this compound.
Logical Relationship of Yield Calculation
The relationship between theoretical and experimental yield is crucial for evaluating reaction efficiency.
Caption: The logical flow for determining the percent yield of a chemical reaction.
Conclusion
The synthesis of this compound via the Knoevenagel condensation is a well-established method that can achieve high experimental yields, often exceeding 80%. The choice of catalyst and reaction conditions plays a significant role in optimizing the yield and purity of the final product. While the theoretical yield provides a benchmark for the maximum possible product, the experimental yield offers a realistic measure of the reaction's efficiency in a practical setting. For researchers in drug development and other scientific fields, understanding and optimizing the factors that influence experimental yield is crucial for the efficient and cost-effective production of target molecules.
Spectroscopic Insights into Diethyl Furfurylidene-malonate and its Derivatives: A Comparative Guide
A comprehensive spectroscopic analysis of Diethyl furfurylidenemalonate and its derivatives reveals key structural and electronic insights valuable for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies.
This compound, a product of the Knoevenagel condensation between furfural and diethyl malonate, serves as a versatile scaffold in organic synthesis. Modifications to the furan ring introduce a range of electronic and steric effects, which are reflected in their spectroscopic signatures. This guide summarizes the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data for the parent compound and a series of its derivatives, offering a valuable resource for characterization and structure-activity relationship studies.
General Structure and Derivatization
The core structure of this compound allows for derivatization primarily at the 5-position of the furan ring. Common derivatives include those with electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro, bromo, chloro).
Kinetic Perspectives on the Michael Addition with Diethyl Furfurylidenemalonate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of Michael addition reactions is paramount for applications ranging from synthetic chemistry to covalent drug design. This guide provides a comparative analysis of the kinetic studies relevant to the Michael addition of diethyl furfurylidenemalonate, a heterocyclic α,β-unsaturated carbonyl compound. Due to a lack of specific kinetic data for this compound in the surveyed literature, this guide leverages data from analogous Michael acceptors to provide a predictive comparison of its reactivity.
The Michael addition, a nucleophilic 1,4-conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1][2] The reaction's kinetics are influenced by a multitude of factors including the nature of the Michael acceptor, the nucleophile, the catalyst, and the solvent system. This compound, with its furan ring and activated double bond, presents a unique electronic and steric profile that is expected to influence its reactivity.
Comparative Kinetics of Michael Acceptors
To contextualize the potential reactivity of this compound, it is instructive to compare the kinetic data of other well-studied Michael acceptors. The rate of a Michael addition is critically dependent on the electrophilicity of the β-carbon of the α,β-unsaturated system.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Dimethylfumarate | Glutathione (GSH) | 0.79 | Not specified |
| Dimethylfumarate | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 2.19 | Not specified |
| Dimethylfumarate | Keap1 (Cys151) | 22.8 | Not specified |
| Acrolein | N-Acetylcysteine (N-Ac-Cys) | >250-fold higher than dimethylfumarate | Not specified |
| Ethyl Acrylate | Ethanethiol | Varies with catalyst and concentration | THF, Room Temperature |
| Methyl Vinylsulfone | Ethanethiol | Varies with catalyst and concentration | THF, Room Temperature |
This table summarizes kinetic data for Michael acceptors analogous to this compound, providing a basis for predicting its reactivity.
The data indicates a significant variation in reaction rates depending on the structure of the Michael acceptor.[3][4] For instance, the reactivity of dimethylfumarate with thiol-containing biological molecules spans a considerable range, highlighting the influence of the local protein environment.[3] Acrolein is noted to be a significantly more reactive Michael acceptor than dimethylfumarate.[4] The furfurylidene moiety in this compound, with the electron-donating character of the furan ring, may modulate the electrophilicity of the β-carbon compared to simple alkyl or aryl substituents.
The Role of the Nucleophile
The nucleophilicity of the attacking species is another critical determinant of the reaction rate. Thiols are common nucleophiles in Michael additions, particularly in biological contexts where the reaction often targets cysteine residues in proteins.[3][4] The reactivity of a thiol is closely linked to its pKa, with the thiolate anion being the more potent nucleophile.[4] However, factors such as steric hindrance and the electronic environment can also play a significant role.[3][4]
Amines and carbanions, such as those derived from malonic esters, are also widely used nucleophiles in synthetic applications of the Michael addition.[1] The choice of nucleophile will significantly impact the kinetic profile of the reaction with this compound.
Catalysis and Reaction Mechanism
The Michael addition can proceed through different mechanistic pathways, primarily base-catalyzed and nucleophile-initiated routes, each with distinct kinetic characteristics.[5]
Experimental Protocols
A standardized experimental protocol to determine the kinetics of the Michael addition of this compound with a model thiol nucleophile, such as N-acetylcysteine, would typically involve the following steps:
1. Materials and Reagents:
-
This compound (purified)
-
N-acetylcysteine (or other desired nucleophile)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic co-solvent
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ACN.
-
Prepare a stock solution of the nucleophile in the reaction buffer.
3. Kinetic Measurement (UV-Vis Spectroscopy):
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C or 37 °C) in a quartz cuvette.
-
Add the nucleophile stock solution to the cuvette and mix.
-
Initiate the reaction by adding a small volume of the this compound stock solution.
-
Monitor the decrease in absorbance of this compound at its λmax over time. The reaction progress can also be monitored by following the appearance of the product if its spectral properties are distinct.
-
Ensure pseudo-first-order conditions by using a significant excess of the nucleophile.
4. Data Analysis:
-
Plot the natural logarithm of the absorbance of this compound versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment at several different concentrations of the nucleophile.
-
Plot k_obs versus the concentration of the nucleophile. The slope of this second linear plot will be the second-order rate constant (k₂).
Visualizing Reaction Pathways
To better understand the mechanistic and logical relationships in these kinetic studies, Graphviz diagrams are provided below.
Caption: General mechanisms for the Michael addition reaction.
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
References
- 1. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Diethyl Furfurylidenemalonate: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For compounds like diethyl furfurylidenemalonate, a flammable liquid, a structured and informed approach to waste management is essential. This guide provides a procedural framework for its safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on guidelines for similar organic esters, the following PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for larger quantities or when splashing is a risk.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber or neoprene. For prolonged contact, consider heavier-duty gloves.[2][3] |
| Body Protection | A flame-resistant lab coat, buttoned completely.[1] Long pants and closed-toe shoes are mandatory. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[4] If ventilation is inadequate, a respirator may be necessary.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste, specifically as a flammable liquid organic waste.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed waste container.[5][6] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6][7]
-
Do not mix this compound with incompatible waste streams, such as strong oxidizers, acids, or bases.[8]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6]
-
Provide the EHS office with accurate information about the waste, including its name and quantity.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must still be handled with care.
-
Regulations may require triple rinsing the container with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12]
-
After proper decontamination, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous waste.[12]
-
Spill Management
In the event of a spill, the cleanup materials should also be treated as hazardous waste.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4] Do not use combustible materials like paper towels.[4]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Diethyl Furfurylidenemalonate
I. Personal Protective Equipment (PPE)
When handling Diethyl furfurylidenemalonate, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the substance. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects hands from direct contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors. |
Always inspect PPE for damage before use and ensure it is appropriate for the scale of the operation.
II. Quantitative Data for a Structurally Similar Compound
Specific quantitative data for this compound is not available. The following table presents data for a structurally similar compound, Diethyl ethylidenemalonate, for illustrative purposes only.[1][2]
| Property | Value |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point | 115 - 116 °C / 239 - 240.8 °F |
| Flash Point | > 110 °C / > 230 °F |
| Specific Gravity | 1.019 g/cm³ |
| Molecular Formula | C9 H14 O4 |
| Molecular Weight | 186.21 |
Note: This data is for Diethyl ethylidenemalonate and should be used as a general reference only. The properties of this compound may differ.
III. Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Remove all potential ignition sources from the work area.[4][5]
-
Ground and bond containers and receiving equipment to prevent static discharges.[3][4]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in Section I.
-
Do not inhale vapors or mists.[4]
3. Accidental Spills:
-
In case of a spill, evacuate the area.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures.
4. First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[3]
-
In all cases of exposure, seek immediate medical attention.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of it down the drain.
V. Workflow and Logical Relationships
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
